Stigmasta-4,22-diene-3beta,6beta-diol
Description
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Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,6S,8R,9R,10S,13S,14R,17S)-17-[(E,2S,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m0/s1 |
InChI Key |
YLQCVNVIULEHRQ-HPLPBVPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol: Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol with a stigmastane (B1239390) skeleton. While direct and extensive research on this specific diol is limited, this guide synthesizes available information on its potential natural sources, primarily within marine algae, and provides a comprehensive overview of likely isolation and characterization methodologies based on established protocols for related steroidal compounds. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar bioactive molecules for drug discovery and development.
Introduction
Phytosterols (B1254722), a class of steroid compounds structurally similar to cholesterol, are abundant in plants, algae, and fungi. They exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. This compound belongs to this diverse group of natural products. Its core structure, a di-unsaturated stigmastane framework with hydroxyl groups at the 3-beta and 6-beta positions, suggests potential for interesting pharmacological activities. This guide provides a detailed exploration of its natural sourcing and the technical protocols required for its isolation and characterization.
Natural Sources
Direct documented evidence specifically detailing the isolation of this compound from a named natural source is scarce in readily available literature. However, based on the isolation of structurally analogous compounds, the primary and most probable natural sources are marine macroalgae, particularly of the genus Halimeda.
The green algae Halimeda xishaensis has been reported as a source of a closely related compound, Stigmast-4-ene-3,6-diol. It is highly probable that this compound co-occurs in this or other species of Halimeda. Species of Halimeda are known to produce a variety of unique sterols and other bioactive secondary metabolites.
Furthermore, several closely related stigmastane derivatives have been isolated from various other natural sources, providing a broader context for potential sourcing.
Table 1: Natural Sources of this compound and Structurally Related Compounds
| Compound Name | Natural Source(s) |
| Stigmast-4-ene-3,6-diol | Halimeda xishaensis (Green Algae) |
| Stigmasta-4,22-dien-3-one | Rhinacanthus nasutus, Pellia epiphylla |
| 6-Hydroxystigmasta-4,22-dien-3-one | Rhinacanthus nasutus, Magnolia compressa |
Experimental Protocols: Isolation and Purification
The following is a generalized yet detailed protocol for the isolation and purification of this compound from a marine algal source, such as Halimeda. This protocol is a composite based on standard methodologies for phytosterol extraction from marine organisms.
Collection and Preparation of Algal Material
-
Collection: Collect fresh specimens of the source organism (e.g., Halimeda xishaensis) from its natural habitat.
-
Cleaning: Thoroughly wash the collected biomass with fresh water to remove sand, epiphytes, and other marine debris.
-
Drying: Air-dry the cleaned material in the shade to prevent the degradation of thermolabile compounds.
-
Pulverization: Grind the dried algal material into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Macerate the powdered algal material with a non-polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v) at room temperature. This is effective for extracting sterols and other lipophilic compounds.
-
Maceration: Submerge the algal powder in the chosen solvent system in a large container and allow it to stand for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Fractionation and Chromatographic Purification
-
Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity. Sterols are typically expected to be present in the less polar fractions (n-hexane and ethyl acetate).
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Load the concentrated n-hexane or ethyl acetate fraction onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC plates (silica gel 60 F254). Visualize the spots under UV light and by spraying with a suitable reagent (e.g., Lieberman-Burchard reagent for sterols).
-
Preparative TLC or HPLC: Pool the fractions containing the compound of interest (based on TLC analysis) and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain the pure compound.
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of marine-derived phytosterols has demonstrated significant pharmacological potential. These activities are often attributed to their ability to modulate cellular signaling pathways.
Potential Anti-inflammatory Activity
Many phytosterols exhibit anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and by downregulating the production of pro-inflammatory cytokines.
Potential Anticancer Activity
Several marine sterols have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anticancer effect, based on the known activities of similar phytosterols.
Caption: Hypothetical apoptosis induction pathway modulated by this compound.
Conclusion
This compound represents a potentially valuable natural product for further investigation in the field of drug discovery. While its natural sources are not yet fully elucidated, marine algae from the genus Halimeda are a promising starting point for its isolation. The experimental protocols outlined in this guide provide a robust framework for the successful extraction, purification, and characterization of this and other related phytosterols. Future research should focus on the definitive identification of its natural sources, optimization of isolation yields, and comprehensive evaluation of its biological activities to unlock its full therapeutic potential.
Unveiling Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, characterization, and potential of the natural product Stigmasta-4,22-diene-3β,6β-diol. This document collates available scientific information to provide a foundational understanding of this bioactive steroid.
Introduction
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol, a class of steroids naturally occurring in plants. It has been identified as a constituent of various plant species, notably within the Asteraceae (Compositae) family, including Vernonia cinerea, and the Leguminosae family, such as Senna siamea. The presence of hydroxyl groups at the 3β and 6β positions, along with double bonds at C-4 and C-22, defines its unique chemical structure and likely contributes to its biological activities. This guide will delve into the scientific literature to provide a detailed overview of its discovery, structural elucidation, and reported biological effects.
Discovery and Isolation
General Experimental Protocol for Isolation
The isolation of Stigmasta-4,22-diene-3β,6β-diol from plant material typically follows a standard natural product chemistry workflow. The following is a generalized protocol based on common practices for steroid extraction and purification:
-
Extraction: Dried and powdered plant material (e.g., aerial parts, roots, or seeds) is subjected to solvent extraction, often starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by extraction with solvents of increasing polarity such as chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol/water) to achieve a preliminary separation of compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase or normal-phase HPLC is employed to isolate the pure compound.
-
Structural Characterization
The determination of the precise chemical structure of Stigmasta-4,22-diene-3β,6β-diol relies on a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structural elucidation of Stigmasta-4,22-diene-3β,6β-diol. Note: The exact values may vary slightly depending on the solvent used and the specific instrumentation.
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular Formula: C₂₉H₄₈O₂ Molecular Weight: 428.7 g/mol Fragmentation pattern analysis helps to identify the steroidal backbone and the side chain. |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to olefinic protons at C-4, C-22, and C-23. Resonances for the carbinol protons at C-3 and C-6. Characteristic signals for the methyl groups of the steroid nucleus and the side chain. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the 29 carbon atoms. Signals for the olefinic carbons at C-4, C-5, C-22, and C-23. Peaks corresponding to the hydroxyl-bearing carbons at C-3 and C-6. |
| Infrared (IR) Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl (-OH) groups. Absorption bands around 1650 cm⁻¹ corresponding to the C=C double bonds. |
Biological Activity
Preliminary research and the activities of structurally related compounds suggest that Stigmasta-4,22-diene-3β,6β-diol may possess a range of biological activities. Steroids isolated from Vernonia species have demonstrated anti-inflammatory and other biological effects. However, specific studies detailing the biological mechanisms and signaling pathways directly modulated by pure Stigmasta-4,22-diene-3β,6β-diol are limited in the publicly accessible literature.
Visualizations
To aid in the understanding of the concepts presented, the following diagrams illustrate key workflows and relationships.
Caption: Generalized workflow for the isolation of Stigmasta-4,22-diene-3β,6β-diol.
Caption: Workflow for the structural characterization of the isolated compound.
Conclusion and Future Directions
Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol with a defined chemical structure. While its presence in various medicinal plants has been established, there is a clear need for further research to fully elucidate its biological activities and mechanisms of action. Future studies should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the compound against a wide range of biological targets to identify its therapeutic potential.
-
Mechanism of Action Studies: Investigating the specific signaling pathways and molecular targets modulated by this steroid.
-
In Vivo Efficacy: Conducting animal studies to assess its pharmacological effects in a physiological context.
This technical guide provides a current snapshot of the knowledge surrounding Stigmasta-4,22-diene-3β,6β-diol, laying the groundwork for future scientific exploration and potential drug discovery efforts.
Stigmasta-4,22-diene-3beta,6beta-diol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Stigmasta-4,22-diene-3beta,6beta-diol, a steroid molecule of interest to researchers in natural products chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a member of the stigmastane (B1239390) class of steroids, characterized by a C29 tetracyclic skeleton. Its structure features two hydroxyl groups at the 3-beta and 6-beta positions and two double bonds at the C4-C5 and C22-C23 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | [1] |
| Molecular Weight | 428.69 g/mol | [1] |
| CAS Number | 167958-89-6 | [1] |
| Appearance | Powder | ChemFaces |
| Density | 1.0±0.1 g/cm³ | [1] |
| Boiling Point | 535.7±38.0 °C at 760 mmHg | [1] |
| Flash Point | 219.7±21.4 °C | [1] |
| Refractive Index | 1.541 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of this compound. The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 2: ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectral data for this compound has been reported in the journal Steroids.[2] While the full dataset is accessible through the specified publication, the availability of this data confirms the structural assignment of the compound.
Table 3: Mass Spectrometry (MS) Fragmentation Data
Experimental Protocols
Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of steroid-3,6-diols.
A general approach involves the reduction of a corresponding dione (B5365651) precursor, such as stigmasta-4,22-diene-3,6-dione.
Representative Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
Methodological Details
-
Oxidation of Stigmasterol: A suitable starting material, such as stigmasterol, can be oxidized to the corresponding stigmasta-4,22-diene-3,6-dione. This can be achieved using various oxidizing agents known in steroid chemistry.
-
Stereoselective Reduction: The resulting dione is then subjected to a stereoselective reduction to yield the desired 3-beta, 6-beta diol. The choice of reducing agent is critical to achieve the desired stereochemistry. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for such transformations.[4] The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at controlled temperatures.
-
Purification: Following the reduction, the crude product is purified using chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for the separation of steroid isomers.[3] A gradient elution system with solvents of increasing polarity, such as hexane-ethyl acetate, is often employed.
-
Characterization: The purified this compound is then characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Biological Activity
Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, the biological activities of structurally related phytosterols (B1254722) provide some insights into its potential therapeutic effects.
Many phytosterols, including various stigmastane derivatives, have been reported to exhibit a range of biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic effects. For instance, Stigmasta-5,22-dien-3-ol has demonstrated antimicrobial activity.[4][5] Furthermore, a glycoside derivative, Stigma-5,22-diene-3-O-β-D-glucopyranoside, has also shown antimicrobial properties.
Given the structural similarities, it is plausible that this compound may possess similar biological properties. However, dedicated biological evaluation is necessary to confirm these potential activities and to elucidate any specific mechanisms of action or signaling pathways involved. At present, there is no information available regarding the signaling pathways modulated by this compound.
Conclusion
This compound is a steroid with a well-defined chemical structure. While its physicochemical properties are partially characterized, detailed experimental protocols for its synthesis and comprehensive biological evaluation are not yet widely published. The information on related compounds suggests that it may hold potential as a bioactive molecule. Further research is warranted to fully explore its synthetic accessibility and to investigate its pharmacological profile and potential therapeutic applications.
Caption: Classification and potential activities of this compound.
References
Stigmasta-4,22-diene-3beta,6beta-diol CAS number 167958-89-6
CAS Number: 167958-89-6
Molecular Formula: C₂₉H₄₈O₂
Molecular Weight: 428.69 g/mol
This technical guide serves to provide a comprehensive overview of Stigmasta-4,22-diene-3beta,6beta-diol, a steroid compound identified by the CAS number 167958-89-6. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a derivative of the stigmastane (B1239390) steroid skeleton. Its structure features hydroxyl groups at the 3-beta and 6-beta positions and double bonds at the 4 and 22 positions. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 167958-89-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₉H₄₈O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 428.69 g/mol | Chemical Supplier Catalogs |
| Appearance | Solid (predicted) | --- |
| Boiling Point | 535.7 ± 38.0 °C at 760 mmHg | Chemical Supplier Catalogs |
| Density | 1.0±0.1 g/cm³ | Chemical Supplier Catalogs |
| Flash Point | 219.7±21.4 °C | Chemical Supplier Catalogs |
| Refractive Index | 1.541 | Chemical Supplier Catalogs |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
As of the latest available data, there is a notable absence of published scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. While related stigmastane-type steroids isolated from various natural sources, such as the plant genus Aster, have been investigated for potential pharmacological properties, no specific studies on this particular diol derivative have been found.
Research on structurally similar compounds, such as Stigmasta-4,22-dien-3-one, has indicated potential antitubercular and cytotoxic activities. However, it is crucial to note that the presence and orientation of the hydroxyl groups in this compound can significantly alter its biological profile compared to its ketone analog.
Experimental Data and Protocols
A thorough search of scientific databases has not yielded any experimental protocols or quantitative data related to the biological evaluation of this compound. This includes a lack of information on its isolation from natural sources, chemical synthesis, and in vitro or in vivo studies.
Visualization of Pathways and Workflows
Due to the absence of experimental data on the biological activity and mechanism of action of this compound, it is not possible to generate diagrams of signaling pathways or experimental workflows at this time.
Conclusion and Future Directions
This compound remains a poorly characterized stigmastane steroid. While its chemical structure is defined, its biological significance is currently unknown due to a lack of published research.
Future research efforts are warranted to explore the potential pharmacological activities of this compound. Initial studies could focus on its isolation from natural sources, particularly from plants of the Aster genus, where related steroids have been identified. Subsequent in vitro screening against various cell lines (e.g., cancer cell lines, immune cells) and pathogens could provide initial insights into its potential therapeutic applications. Elucidation of its mechanism of action and any relevant signaling pathways would be contingent on the discovery of significant biological activity.
This technical guide will be updated as new information becomes available in the scientific literature.
Preliminary Biological Activity of Stigmasta-4,22-diene-3β,6β-diol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Stigmasta-4,22-diene-3β,6β-diol is not currently available in peer-reviewed literature. This document summarizes the reported biological activity of a closely related structural analog, stigmast-4-ene-3β,6β-diol, to provide a preliminary indication of potential therapeutic effects. Further research is required to definitively characterize the bioactivity of Stigmasta-4,22-diene-3β,6β-diol.
Introduction
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. The stigmastane (B1239390) skeleton is a common scaffold for bioactive molecules with a range of reported pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. This whitepaper focuses on the potential anti-inflammatory properties of Stigmasta-4,22-diene-3β,6β-diol, drawing inferences from a study on its close analog, stigmast-4-ene-3β,6β-diol.
Core Focus: Anti-Inflammatory Activity
A key study investigating the anti-inflammatory effects of various oxygenated stigmastane-type sterols provides the most relevant insights into the potential activity of Stigmasta-4,22-diene-3β,6β-diol. In this research, the structurally similar compound, stigmast-4-ene-3β,6β-diol, demonstrated significant inhibitory effects in a mouse model of induced inflammation.
Quantitative Data
The anti-inflammatory activity of stigmast-4-ene-3β,6β-diol was evaluated against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. The results are summarized in the table below.
| Compound | Biological Activity | Model | Quantitative Data |
| Stigmast-4-ene-3β,6β-diol | Anti-inflammatory | TPA-induced ear edema in mice | 50% Inhibitory Dose (ID50): 0.5-1.0 mg/ear[1] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited, the TPA-induced inflammation model in mice.
TPA-Induced Ear Edema in Mice
This widely used in vivo assay assesses the topical anti-inflammatory activity of a compound.
Objective: To determine the dose-dependent inhibitory effect of a test compound on TPA-induced inflammation in the ears of mice.
Animals: Male ICR mice are typically used.
Materials:
-
Test compound (e.g., stigmast-4-ene-3β,6β-diol) dissolved in a suitable vehicle (e.g., acetone).
-
12-O-tetradecanoylphorbol-13-acetate (TPA) as the inflammatory agent.
-
Vehicle control (e.g., acetone).
-
Positive control (a known anti-inflammatory drug).
-
Micropipettes.
-
Ear punch biopsy tool.
-
Analytical balance.
Procedure:
-
A solution of the test compound at various concentrations is prepared.
-
TPA is dissolved in a suitable solvent.
-
The test compound solution is topically applied to the inner and outer surfaces of one ear of each mouse. The other ear receives the vehicle alone and serves as a control.
-
After a short interval (e.g., 30 minutes), a solution of TPA is applied to the same ear to induce inflammation.
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After a set period (e.g., 4-6 hours), the mice are euthanized.
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A standard-sized circular section is removed from both the treated and control ears using an ear punch biopsy tool.
-
The weight of each ear punch is measured.
-
The degree of edema is calculated as the difference in weight between the TPA-treated ear punch and the vehicle-treated ear punch.
-
The percentage inhibition of inflammation by the test compound is calculated using the following formula:
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The 50% Inhibitory Dose (ID50) is then determined, which is the dose of the test compound that reduces TPA-induced edema by 50%.
Visualizations
Experimental Workflow: TPA-Induced Anti-Inflammatory Assay
Caption: Workflow for the TPA-induced anti-inflammatory assay.
Conceptual Signaling Pathway: Inhibition of TPA-Induced Inflammation
Caption: Potential mechanism of TPA-induced inflammation and points of inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Stigmasta-4,22-diene-3β,6β-diol is lacking, the significant anti-inflammatory effect of its close structural analog, stigmast-4-ene-3β,6β-diol, provides a strong rationale for further investigation. The shared stigmastane core with a 3β,6β-diol configuration in the A and B rings suggests that Stigmasta-4,22-diene-3β,6β-diol may also exhibit anti-inflammatory properties.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic and anti-inflammatory activity of Stigmasta-4,22-diene-3β,6β-diol in relevant cell lines (e.g., macrophages, cancer cell lines).
-
In vivo studies: Confirming the anti-inflammatory effects in animal models, such as the TPA-induced ear edema model and others.
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Mechanism of action studies: Elucidating the specific signaling pathways modulated by Stigmasta-4,22-diene-3β,6β-diol.
-
Synthesis and derivatization: Exploring the synthesis of Stigmasta-4,22-diene-3β,6β-diol and its derivatives to establish structure-activity relationships.
The preliminary data on a closely related compound suggests that Stigmasta-4,22-diene-3β,6β-diol is a promising candidate for further drug discovery and development efforts, particularly in the area of inflammatory diseases.
References
Stigmasta-4,22-diene-3beta,6beta-diol spectral data NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for Stigmasta-4,22-diene-3beta,6beta-diol, a naturally occurring phytosterol. Due to the limited availability of public domain spectral data for this specific compound, this guide also includes comparative data from the closely related stigmasta-4,22-dien-3-one (B56674) and outlines generalized experimental protocols for the spectroscopic analysis of sterols.
Compound Overview
This compound is a member of the stigmasterol (B192456) class of phytosterols (B1254722), which are plant-derived steroids. These compounds are of significant interest to researchers for their potential biological activities. The structural elucidation and confirmation of such molecules heavily rely on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | SpectraBase[1] |
| Molecular Weight | 428.7 g/mol | SpectraBase[1] |
| Exact Mass | 428.365431 g/mol | SpectraBase[1] |
| CAS Number | 167958-89-6 | ChemFaces |
Spectral Data
Complete, publicly accessible ¹H and ¹³C NMR spectral data for this compound is limited. A ¹³C NMR spectrum is noted in the SpectraBase database, with the primary literature reference cited as O.M.T.CENTURION, L.R.GALAGOVSKY, E.G.GROS, STEROIDS, 60, 434 (1995), though access to the full dataset may require a subscription.[1] A certificate of analysis for a commercial sample confirms that the ¹H-NMR spectrum is consistent with the structure.
To provide a contextual reference for the mass spectral characteristics of this class of compounds, the following table details the mass spectrometry data for the related compound, stigmasta-4,22-dien-3-one.
Table 2: Mass Spectrometry Data for Stigmasta-4,22-dien-3-one (Related Compound)
| m/z | Relative Intensity (%) |
| 410.4 | 100.0 |
| 124.1 | 85.0 |
| 147.1 | 60.0 |
| 269.2 | 55.0 |
| 109.1 | 50.0 |
| 95.1 | 45.0 |
| 121.1 | 45.0 |
| 135.1 | 40.0 |
| 161.1 | 40.0 |
| 270.2 | 35.0 |
| Data sourced from the NIST WebBook for Stigmasta-4,22-dien-3-one.[2] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments involved in the isolation and spectroscopic analysis of sterols like this compound.
Isolation and Purification of Phytosterols
The isolation of phytosterols from a plant matrix is a multi-step process that typically involves extraction, saponification, and purification.[3][4]
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Extraction : The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.[3] This can be performed using methods like Soxhlet extraction or maceration to obtain a crude lipid extract.[3][5]
-
Saponification : The crude extract is then saponified to hydrolyze any steryl esters and release the free sterols. This is typically achieved by refluxing the extract with an alcoholic solution of potassium hydroxide (B78521) (KOH).[3]
-
Purification : The non-saponifiable fraction, containing the sterols, is extracted from the saponified mixture using a non-polar solvent like diethyl ether or hexane.[3] Further purification can be achieved through crystallization or chromatographic techniques such as column chromatography on silica (B1680970) gel.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including sterols.[7][8]
-
Sample Preparation : A few milligrams of the purified sterol are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[9]
-
¹H NMR Spectroscopy : Proton NMR spectra are acquired to determine the number and types of hydrogen atoms in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. For sterols, the olefinic and carbinol protons are of particular diagnostic importance.[7]
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[7]
-
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is crucial for the complete assignment of the NMR signals and confirmation of the structure.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[11][12]
-
Sample Introduction : The purified sterol can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[11][12]
-
Ionization : For GC-MS analysis of sterols, electron ionization (EI) is frequently used.[11] For LC-MS, softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[13]
-
Derivatization (for GC-MS) : To improve their volatility and thermal stability for GC analysis, sterols are often derivatized to their trimethylsilyl (B98337) (TMS) ethers prior to injection.[14]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks that are characteristic of the sterol structure.[15]
Workflow and Pathway Diagrams
As no specific signaling pathways for this compound have been detailed in the literature, a generalized workflow for its isolation and analysis is presented below.
Caption: A generalized workflow for the isolation and structural elucidation of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. us.typology.com [us.typology.com]
- 7. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Stigmasta-4,22-diene-3beta,6beta-diol, a hydroxylated stigmastane-type phytosterol, and its putative role within the broader context of plant metabolism. Due to the limited specific research on this particular diol, this paper synthesizes information on the biosynthesis, function, and analysis of closely related and well-studied phytosterols (B1254722) to provide a robust framework for understanding its potential significance.
Introduction to this compound
Phytosterols are a large group of isoprenoid lipids that are essential components of plant cell membranes, where they play crucial roles in regulating membrane fluidity and permeability. They also serve as precursors for the biosynthesis of various bioactive compounds, including brassinosteroid hormones. This compound is a specific phytosterol belonging to the stigmastane (B1239390) class, characterized by a C29 skeleton. Its structure is distinguished by a diene system with double bonds at the C4 and C22 positions, and hydroxyl groups at the 3-beta and 6-beta positions.
This compound is a known natural product and has been identified in plants such as Senna siamea (also known as Cassia siamea) and Wedelia trilobata.[1] While the precise biological functions of this compound are not yet fully elucidated, its structural similarity to other well-researched phytosterols, such as stigmasterol (B192456), suggests potential involvement in membrane function and as an intermediate in metabolic pathways. The presence of the 6-beta hydroxyl group is of particular interest, as hydroxylation can significantly alter the biological activity of steroid compounds.
Biosynthesis of Stigmastane-Type Steroids
The biosynthesis of this compound is believed to follow the general phytosterol pathway, starting from the cyclization of 2,3-oxidosqualene (B107256). The immediate precursor is likely a more common stigmastane, such as stigmasterol, which then undergoes enzymatic hydroxylation.
The pathway begins with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is the branching point for the synthesis of different triterpenoids. In plants, cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.
A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into a variety of phytosterols. The formation of the characteristic ethyl group at C-24 of stigmastanes involves two successive methylation steps catalyzed by sterol methyltransferases (SMTs). The introduction of the double bond at C-22 in stigmasterol is catalyzed by a C-22 desaturase. The final step to produce this compound would likely involve a hydroxylation reaction at the C-6 position, catalyzed by a cytochrome P450 monooxygenase or a similar steroid hydroxylase.
Potential Roles in Plant Metabolism
The precise roles of this compound in plant metabolism have not been extensively studied. However, based on the known functions of other phytosterols, several potential roles can be inferred:
-
Membrane Structure and Function: Like other phytosterols, it is likely incorporated into plant cell membranes, where it can modulate membrane fluidity, permeability, and the activity of membrane-bound proteins. The presence of two hydroxyl groups might influence its interaction with phospholipids (B1166683) and membrane proteins.
-
Precursor for Bioactive Compounds: Phytosterols are precursors to a wide range of bioactive molecules. It is possible that this compound serves as an intermediate in the synthesis of other, more complex secondary metabolites.
-
Role of 6-beta Hydroxylation: The introduction of a hydroxyl group at the C-6 position could be a mechanism for detoxification or modification of biological activity. In other biological systems, hydroxylation of steroids is a key step in their catabolism and can also lead to the formation of compounds with new or altered biological activities.
Quantitative Data on Related Phytosterols
| Plant Species | Plant Part | Stigmasterol (mg/100g) | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Reference |
| Glycine max (Soybean) | Oil | 18.3 | 53.6 | 19.5 | [General Knowledge] |
| Zea mays (Corn) | Oil | 7.0 | 65.0 | 22.0 | [General Knowledge] |
| Brassica napus (Rapeseed) | Oil | 0.5 | 55.0 | 33.0 | [General Knowledge] |
| Triticum aestivum (Wheat) | Germ Oil | 69.0 | 143.0 | 58.0 | [General Knowledge] |
| Olea europaea (Olive) | Oil | <3.0 | 120.0 | <4.0 | [General Knowledge] |
Note: The values presented are approximate and can vary depending on the plant variety, growing conditions, and processing methods.
Experimental Protocols
The following sections detail generalized protocols for the extraction and analysis of stigmastane-type phytosterols from plant material. These protocols can be adapted for the specific analysis of this compound.
Extraction of Phytosterols from Plant Material
This protocol describes a common method for the extraction of total phytosterols (free and esterified) from a dried plant sample.
Materials:
-
Dried and powdered plant material
-
Internal standard (e.g., 5α-cholestane)
-
2 M methanolic potassium hydroxide (B78521) (KOH)
-
n-Hexane
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography (optional)
-
Silica (B1680970) gel (optional)
Procedure:
-
Sample Preparation: Weigh approximately 1-5 g of the dried and powdered plant material into a round-bottom flask.
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 1 mg of 5α-cholestane in a suitable solvent).
-
Saponification: Add 50 mL of 2 M methanolic KOH to the flask. Attach a reflux condenser and heat the mixture at 80-90°C for 1-2 hours with constant stirring. This step hydrolyzes the ester linkages of sterol esters.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the Organic Layer: Collect the upper n-hexane layer, which contains the unsaponifiable lipids, including the phytosterols.
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane:diethyl ether (1:1, v/v).
-
Combine and Wash: Combine all the organic extracts and wash them with 50 mL of saturated NaCl solution to remove any remaining soap.
-
Drying and Evaporation: Dry the combined organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification (Optional): The crude extract can be further purified by silica gel column chromatography if necessary.
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of the extracted phytosterols.
Materials:
-
Dried phytosterol extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (B92270) (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)
-
Autosampler vials with inserts
Procedure:
-
Derivatization: Dissolve the dried phytosterol extract in 100 µL of anhydrous pyridine in an autosampler vial. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to convert the hydroxyl groups of the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 20 minutes.
-
Transfer Line Temperature: 290°C
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Identification and Quantification:
-
Identification: Identify the TMS-derivatized phytosterols by comparing their retention times and mass spectra with those of authentic standards and by library matching (e.g., NIST, Wiley).
-
Quantification: Quantify the individual phytosterols by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard. Create a calibration curve with authentic standards to determine the response factor for each compound.
-
Logical Relationships in Phytosterol Function
While specific signaling pathways involving this compound are yet to be discovered, the following diagram illustrates the central role of phytosterols in plant cellular processes. It highlights the logical flow from their synthesis to their structural and metabolic functions.
Conclusion and Future Directions
This compound represents one of the many diverse phytosterols found in the plant kingdom. While its specific roles in plant metabolism are still largely unknown, its structure suggests its involvement in membrane function and as a potential intermediate in the biosynthesis of other steroid-based compounds. The information and protocols provided in this guide, based on the broader knowledge of phytosterols, offer a solid foundation for researchers and drug development professionals to begin investigating this and other rare phytosterols.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of plant species and under different environmental conditions to understand its distribution and regulation.
-
Elucidation of its specific biosynthetic pathway , including the identification and characterization of the enzymes responsible for the C-6 hydroxylation.
-
Investigation of its biological activities in plants, such as its effects on membrane properties, plant growth and development, and responses to biotic and abiotic stress.
-
Exploration of its potential pharmacological properties , given the wide range of bioactivities exhibited by other phytosterols.
By addressing these research gaps, a more complete understanding of the role of this compound in plant metabolism and its potential applications can be achieved.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Stigmasta-4,22-diene-3beta,6beta-diol from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary analysis of Stigmasta-4,22-diene-3beta,6beta-diol, a bioactive steroidal compound found in various plant species.
Introduction
This compound is a phytosterol that, like other stigmastane-type steroids, is of significant interest for its potential pharmacological activities. Phytosterols are known to possess anti-inflammatory, antioxidant, and other health-promoting properties.[1][2] The structural similarity of these compounds to cholesterol allows them to modulate various physiological processes. This document outlines a generalized methodology for the isolation and purification of this compound from plant materials, which can be adapted for specific research and development needs.
Potential Plant Sources
While the specific concentration of this compound can vary, related stigmastane (B1239390) steroids have been isolated from various plants, suggesting potential sources for this compound. These include, but are not limited to:
-
Wedelia trilobata (herbs)
-
Polygonum pulchrum (stems)
-
Alchornea floribunda (leaves)[5]
-
Senecio rufinervis (roots)[6]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific plant matrix and available laboratory equipment.
Protocol 1: Extraction of Crude Phytosterols
This protocol describes the initial extraction of total lipids, including phytosterols, from dried plant material using maceration.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Large glass container with a lid
Procedure:
-
Weigh 500 g of finely powdered, dried plant material.
-
Place the powdered material into a large glass container.
-
Add a 1:1 (v/v) mixture of dichloromethane and methanol to the container, ensuring the solvent covers the plant material completely (approximately 3 L).
-
Seal the container and allow it to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract should be a dark, viscous residue. Dry it completely under a vacuum to remove any residual solvent.
-
Store the crude extract at 4°C in a desiccator until further processing.
Protocol 2: Silica (B1680970) Gel Column Chromatography for Fractionation
This protocol outlines the separation of the crude extract into fractions of varying polarity to isolate the steroid-containing fractions.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
N-hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Visualizing reagent (e.g., p-anisaldehyde or 10% sulfuric acid in ethanol)
-
Hot plate or heat gun
Procedure:
-
Column Packing: Prepare a slurry of 250 g of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve approximately 10 g of the crude extract in a minimal amount of dichloromethane. In a separate beaker, add 20 g of silica gel to this solution and mix to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel. Carefully load this powder onto the top of the packed column.
-
Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane (2 column volumes)
-
98:2 n-hexane:ethyl acetate (5 column volumes)
-
95:5 n-hexane:ethyl acetate (5 column volumes)
-
90:10 n-hexane:ethyl acetate (5 column volumes)
-
80:20 n-hexane:ethyl acetate (5 column volumes)
-
70:30 n-hexane:ethyl acetate (5 column volumes)
-
50:50 n-hexane:ethyl acetate (5 column volumes)
-
100% ethyl acetate (2 column volumes)
-
-
Fraction Collection: Collect fractions of approximately 20-30 mL in labeled tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 or 7:3).
-
Visualization: After developing and drying the TLC plate, spray it with a visualizing reagent (e.g., p-anisaldehyde solution followed by heating at 110°C for 5-10 minutes). Steroids and triterpenoids typically appear as violet, blue, red, or green spots.[7]
-
Pooling Fractions: Combine the fractions that show similar TLC profiles, particularly those with spots in the expected Rf range for steroidal diols (typically lower Rf values than less polar steroids).
Protocol 3: Purification by Preparative TLC or Re-chromatography
This protocol is for the fine purification of the target compound from the enriched fractions.
Procedure:
-
Pool the fractions identified in Protocol 2 that are rich in the target compound.
-
Concentrate the pooled fractions to dryness.
-
For further purification, either perform preparative TLC on the residue or subject it to a second round of column chromatography using a shallower solvent gradient to achieve better separation.
-
Monitor the purification process carefully using analytical TLC.
Protocol 4: Crystallization
This protocol describes a general method for obtaining the purified compound in crystalline form.
Materials:
-
Purified this compound fraction
-
Methanol
-
N-hexane
-
Crystallization dish
-
Ice bath
Procedure:
-
Dissolve the purified, dried fraction in a minimal amount of warm acetone or a mixture of dichloromethane and methanol.
-
Slowly add a non-polar solvent in which the compound is less soluble (e.g., n-hexane) dropwise until a slight turbidity persists.
-
Gently warm the solution to redissolve the precipitate, and then allow it to cool slowly to room temperature.
-
For enhanced crystallization, the solution can be placed in a refrigerator (4°C) or an ice bath.
-
Collect the formed crystals by filtration and wash them with a small amount of cold n-hexane.
-
Dry the crystals under a vacuum. The purity of the crystals should be confirmed by analytical techniques such as HPLC, and the structure elucidated using NMR and MS.
Data Presentation
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Mass Obtained (g) | Yield (%) |
| Crude Extraction | 500 g of dried plant material | 25.0 g | 5.0 |
| Column Chromatography Fractionation | 10.0 g of crude extract | ||
| Fraction A (98:2 Hex:EtOAc) | 2.5 g | 25.0 | |
| Fraction B (95:5 Hex:EtOAc) | 3.0 g | 30.0 | |
| Fraction C (90:10 Hex:EtOAc) | 1.5 g | 15.0 | |
| Fraction D (80:20 Hex:EtOAc) | 1.0 g | 10.0 | |
| Other Fractions | 2.0 g | 20.0 |
Table 2: Purity Assessment of this compound at Different Stages
| Purification Stage | Method | Purity (%) |
| Crude Extract | HPLC-UV | < 1 |
| Enriched Fraction C | HPLC-UV | ~ 40-50 |
| After Preparative TLC | HPLC-UV | > 90 |
| After Crystallization | HPLC-UV | > 98 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for the isolation of this compound.
Putative Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of other phytosterols, this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][8]
Caption: Putative anti-inflammatory mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 5. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 7. epfl.ch [epfl.ch]
- 8. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Stigmasta-4,22-diene-3beta,6beta-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol found in various natural sources, including marine sponges and terrestrial plants. As a member of the stigmastane (B1239390) family of steroids, it and its derivatives have garnered interest for their potential biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this diol is crucial for pharmacokinetic studies, quality control of natural product extracts, and investigating its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for sterol analysis. Additionally, a prospective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for researchers seeking higher sensitivity and alternative selectivity.
I. Analytical Methods and Protocols
Two primary methods are presented for the quantification of this compound: a detailed GC-MS protocol and a proposed LC-MS/MS method for further development.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a well-established technique for the analysis of sterols. Due to the low volatility of dihydroxy steroids, a derivatization step is mandatory to convert the hydroxyl groups into more volatile silyl (B83357) ethers.
1. Experimental Protocol: GC-MS Analysis
a. Sample Preparation (Extraction from Marine Sponge Tissue)
-
Homogenization: Weigh approximately 1 g of lyophilized and ground marine sponge tissue. Homogenize the tissue in 20 mL of a chloroform:methanol (2:1, v/v) mixture using a high-speed homogenizer.
-
Sonication: Sonicate the homogenate for 30 minutes in an ultrasonic bath to ensure complete cell disruption and extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Solvent Evaporation: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Saponification (Optional - for total sterol analysis): To hydrolyze sterol esters, reconstitute the dried extract in 10 mL of 2 M ethanolic potassium hydroxide. Heat at 80°C for 1 hour. After cooling, add 10 mL of water and extract the non-saponifiable lipids three times with 10 mL of n-hexane. Pool the hexane (B92381) fractions and wash with water until neutral pH is achieved. Evaporate the hexane extract to dryness.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a silica (B1680970) SPE cartridge (500 mg, 6 mL) with 5 mL of n-hexane.
-
Dissolve the dried extract in a minimal volume of n-hexane and load it onto the cartridge.
-
Wash the cartridge with 10 mL of n-hexane to remove non-polar interfering compounds.
-
Elute the sterol fraction with 15 mL of n-hexane:ethyl acetate (B1210297) (80:20, v/v).
-
Evaporate the eluate to dryness under nitrogen.
-
b. Derivatization (Silylation)
-
To the dried, cleaned-up extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of anhydrous pyridine (B92270) to act as a catalyst and aid dissolution.
-
Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
c. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL, splitless mode
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 260°C, hold for 5 minutes
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Full scan mode (m/z 50-700) can be used for initial identification.
-
Proposed SIM ions for Stigmasta-4,22-diene-3,6-diol-bis-TMS ether: The exact mass of the di-TMS derivative is 572.5. Characteristic fragment ions would need to be determined from a standard. Likely ions would include the molecular ion (m/z 572), and fragments resulting from the loss of trimethylsilanol (B90980) (M-90) and cleavage of the side chain.
-
2. Data Presentation: GC-MS Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of the GC-MS method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
B. Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers an alternative approach that may not require derivatization, potentially simplifying sample preparation and increasing throughput. The following is a proposed starting point for method development.
1. Experimental Protocol: LC-MS/MS Analysis
a. Sample Preparation
-
Follow the same extraction and SPE clean-up procedure as described for the GC-MS method (Section I.A.1.a).
-
After the final evaporation step, reconstitute the dried extract in 1 mL of methanol:water (80:20, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
b. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 100% B
-
10-15 min: 100% B
-
15.1-18 min: 80% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions for this compound: The protonated molecule [M+H]⁺ would be m/z 429.4. Precursor-product ion transitions would need to be optimized using a standard. Likely transitions would involve the loss of water molecules (e.g., 429.4 -> 411.4, 429.4 -> 393.4).
-
2. Data Presentation: Proposed LC-MS/MS Method Performance (Illustrative)
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 80 - 120% |
II. Visualization of Workflows and Pathways
A. Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
B. Potential Signaling Pathway Modulation by Stigmastane-Type Steroids
Stigmastane-type steroids have been reported to exhibit anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways such as NF-κB, PI3K/AKT, and MAPK.[1] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway modulation by stigmastane-type steroids.
References
Application Notes & Protocols for the Analysis of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of Stigmasta-4,22-diene-3beta,6beta-diol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the analysis of phytosterols (B1254722) and related steroidal compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers a robust method for the quantification of this compound without the need for derivatization. This protocol is designed for reversed-phase HPLC with UV detection, a common and accessible technique in most analytical laboratories.
Experimental Protocol: HPLC-UV
a) Sample Preparation (from a plant matrix)
-
Extraction:
-
Weigh 1-5 g of the dried and powdered plant material.
-
Perform Soxhlet extraction with methanol (B129727) or ethanol (B145695) for 6-8 hours.
-
Alternatively, use maceration by soaking the material in the solvent for 24-48 hours with occasional shaking.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Saponification (to hydrolyze esterified forms):
-
Dissolve the crude extract in 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1-2 hours at 80°C.
-
Allow the mixture to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an equal volume of distilled water to the saponified mixture.
-
Extract the non-saponifiable fraction (containing the sterols) three times with an equal volume of n-hexane or diethyl ether.
-
Combine the organic layers and wash with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
-
Sample Reconstitution:
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., acetonitrile (B52724)/methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
b) Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and methanol (e.g., 99:1, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
| Detection | UV at 205-210 nm |
c) Quantitative Data (Hypothetical)
| Parameter | Expected Performance |
| Retention Time (tR) | 8 - 15 min (highly dependent on the exact conditions and column) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol Cytotoxicity Assay in HT1080 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol that has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on the human fibrosarcoma cell line, HT1080. The HT1080 cell line, derived from a human connective tissue tumor, is a widely used model for cancer research, particularly for studying tumor invasion and metastasis. The protocols outlined below describe methods for cell culture, cytotoxicity determination using the Lactate (B86563) Dehydrogenase (LDH) assay, and potential signaling pathways involved.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described.
Table 1: IC50 Value of this compound in HT1080 Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| This compound | HT1080 | LDH Assay | 24, 48, 72 | [Insert experimental value] | [Insert experimental value] |
Table 2: Dose-Response Data for this compound in HT1080 Cells (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | [Insert value] | [Insert value] | [Insert value] |
| [Concentration 1] | [Insert value] | [Insert value] | [Insert value] |
| [Concentration 2] | [Insert value] | [Insert value] | [Insert value] |
| [Concentration 3] | [Insert value] | [Insert value] | [Insert value] |
| [Concentration 4] | [Insert value] | [Insert value] | [Insert value] |
| [Concentration 5] | [Insert value] | [Insert value] | [Insert value] |
| Positive Control | [Insert value] | [Insert value] | [Insert value] |
Experimental Protocols
Protocol 1: Culturing and Maintenance of HT1080 Cells
This protocol describes the standard procedures for the culture and maintenance of the HT1080 human fibrosarcoma cell line.
Materials:
-
HT1080 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[2][3]
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin solution[2]
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution[2]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free[2]
-
T-75 cell culture flasks[2]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw a cryovial of HT1080 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile culture hood. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes.[2][5]
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified incubator with 5% CO₂.[2]
-
Cell Maintenance: Change the medium every 2-3 days. Monitor the cells for confluence.[2][3]
-
Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.[2][5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[6][7]
Materials:
-
HT1080 cells
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HT1080 cells and perform a cell count. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete growth medium from the wells and add 100 µL of the compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Spontaneous LDH Release (Negative Control): Cells in serum-free medium without the test compound.
-
Maximum LDH Release (Positive Control): Cells treated with the lysis buffer provided in the kit.[8]
-
Background Control: Culture medium alone.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
LDH Measurement:
-
After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of the stop solution provided in the kit to each well.[9]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7][9]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance) ] x 100[8]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathway
Many natural steroidal compounds exert their cytotoxic effects by inducing apoptosis.[10] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.[11]
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. HT-1080 Cells [cytion.com]
- 5. encodeproject.org [encodeproject.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Stigmasta-4,22-diene-3beta,6beta-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of compounds known for their potential health benefits, including anti-inflammatory properties. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. The described assays focus on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory agents.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 5.2 | \multirow{5}{*}{25.8} |
| 5 | 85.3 ± 4.1 | |
| 10 | 68.7 ± 3.5 | |
| 25 | 51.2 ± 2.9 | |
| 50 | 35.6 ± 2.1 |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| 0 (Control) | 100 ± 6.8 | 100 ± 7.1 |
| 5 | 82.1 ± 5.5 | 88.4 ± 6.3 |
| 10 | 65.4 ± 4.9 | 72.9 ± 5.8 |
| 25 | 48.9 ± 3.7 | 53.2 ± 4.5 |
| 50 | 32.7 ± 2.8 | 38.6 ± 3.9 |
Table 3: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 ± 3.2 |
| 5 | 99.1 ± 2.8 |
| 10 | 98.5 ± 3.1 |
| 25 | 97.2 ± 2.5 |
| 50 | 96.8 ± 2.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
After the 24-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Overview of the canonical NF-κB signaling pathway.
Caption: Overview of the MAPK signaling pathway.
Application Notes and Protocols: In Vivo Evaluation of Stigmasta-4,22-diene-3beta,6beta-diol in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring compounds with structural similarity to cholesterol. Various phytosterols (B1254722) have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[1][2][3] This document outlines a detailed experimental design for the in vivo evaluation of this compound in mice to investigate its potential therapeutic effects. The protocols provided herein are based on established methodologies for testing similar compounds in preclinical settings.
Specific Aims
-
To evaluate the anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.
-
To assess the anti-tumor efficacy of this compound in a xenograft mouse model of human prostate cancer (PC-3).
-
To determine the pharmacokinetic profile of this compound in mice.
Experimental Design and Workflow
The overall experimental workflow is depicted in the diagram below. The study will involve two main arms to assess anti-inflammatory and anti-cancer activities, alongside a separate pharmacokinetic study.
Figure 1: Overall experimental workflow for the in vivo evaluation of this compound.
Hypothetical Signaling Pathway
Based on the known activities of other phytosterols, this compound may exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways. A hypothetical pathway is presented below.
Figure 2: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols
Compound Formulation and Administration
-
Formulation: this compound will be dissolved in a vehicle suitable for the route of administration. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is recommended. For dietary administration, the compound will be mixed into the standard rodent chow at specified concentrations.
-
Administration:
-
Oral Gavage: Administer the compound suspension using a ball-tipped gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Dietary Admixture: Provide the specially formulated diet ad libitum.
-
Animal Models
-
Animals: Male BALB/c mice (6-8 weeks old) for the anti-inflammatory and pharmacokinetic studies. Male SCID (Severe Combined Immunodeficient) mice (6-8 weeks old) for the anti-cancer xenograft study.
-
Housing: Mice will be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to food and water.
-
Ethical Considerations: All animal experiments will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Anti-inflammatory Study Protocol
-
Animal Groups (n=8 per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: this compound (30 mg/kg, p.o.)
-
Group 4: Dexamethasone (1 mg/kg, i.p.) - Positive control
-
-
Procedure:
-
Administer the respective treatments one hour before LPS challenge.
-
Induce acute inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Four hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and collect lung and liver tissues.
-
-
Endpoints:
-
Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Histopathology: Fix lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Anti-cancer Study Protocol
-
Cell Culture: Maintain human prostate cancer PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Xenograft Implantation: Subcutaneously inject 2 x 10^6 PC-3 cells in 100 µL of Matrigel into the right flank of each SCID mouse.
-
Animal Groups (n=8 per group):
-
Group 1: Vehicle control (Diet with 0.2% cholic acid)
-
Group 2: this compound (2% in diet)
-
-
Procedure:
-
Begin the specialized diets one week after tumor cell implantation.
-
Monitor tumor growth by measuring tumor dimensions with a caliper twice a week. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
After 8 weeks of treatment, euthanize the mice.
-
-
Endpoints:
-
Tumor Growth Inhibition: Compare the final tumor volume and weight between the groups.
-
Metastasis Assessment: Examine lymph nodes and lungs for the presence of metastases.[4]
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Pharmacokinetic Study Protocol
-
Animal Group (n=3 per time point):
-
Administer a single oral dose of this compound (30 mg/kg) to BALB/c mice.
-
-
Procedure:
-
Collect blood samples (approximately 50 µL) from the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.
-
Data Presentation
Table 1: Hypothetical Dose-Response Effect on Inflammatory Cytokines
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 1500 ± 210 | 2500 ± 350 | 800 ± 110 |
| This compound | 10 mg/kg | 1100 ± 150 | 1800 ± 250 | 600 ± 85 |
| This compound | 30 mg/kg | 750 ± 105 | 1100 ± 160 | 400 ± 55** |
| Dexamethasone | 1 mg/kg | 400 ± 60 | 600 ± 90 | 200 ± 30*** |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle Control. |
Table 2: Hypothetical Anti-Tumor Efficacy Data
| Treatment Group | Diet | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 0.2% Cholic Acid | 1200 ± 180 | 1.1 ± 0.15 |
| This compound | 2% in Diet | 650 ± 95 | 0.6 ± 0.08 |
| *Data are presented as mean ± SD. *p < 0.1 vs. Vehicle Control. |
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 2 |
| AUC(0-t) (ng*hr/mL) | 4500 |
| t1/2 (hr) | 6.5 |
Conclusion
This comprehensive experimental plan provides a robust framework for the in vivo evaluation of this compound. The proposed studies will elucidate its potential anti-inflammatory and anti-cancer properties and provide essential pharmacokinetic data to support further preclinical and clinical development. The methodologies are based on established and widely accepted protocols for similar natural product investigations.
References
- 1. Frontiers | Effects of phytosterols' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice [frontiersin.org]
- 2. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo (SCID mice) effects of phytosterols on the growth and dissemination of human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is a notable absence of specific studies detailing the application of Stigmasta-4,22-diene-3beta,6beta-diol in cancer research. The following application notes and protocols are based on the anticancer activities of structurally related stigmasterol (B192456) derivatives and provide a foundational framework for initiating research on this compound. The experimental data and signaling pathways presented are for closely related compounds and should be considered as a reference for designing future studies on this compound.
Introduction
This compound is a phytosterol, a class of compounds known for various pharmacological activities. While this specific diol has not been extensively studied for its anticancer properties, its parent compound, stigmasterol, and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a summary of the cytotoxic activity of related stigmasterol derivatives and outlines detailed protocols for evaluating the potential of this compound as a cancer therapeutic agent.
Data from Related Stigmasterol Derivatives
To provide a frame of reference, the following table summarizes the cytotoxic activities of several stigmasterol derivatives against breast cancer cell lines. It is crucial to note that these data are not for this compound but for other structurally similar compounds.
| Compound | Cell Line | Assay | EC50 (µM) | Source |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Resazurin (B115843) Assay | 21.92 | [1][2] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Resazurin Assay | 22.94 | [1][2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Resazurin Assay | 16.82 | [1][2] |
| Stigmasterol (Parent Compound) | MCF-7 | Resazurin Assay | > 250 | [1][2] |
| Stigmasterol (Parent Compound) | HCC70 | Resazurin Assay | > 250 | [1][2] |
| Stigmasterol (Parent Compound) | MCF-12A | Resazurin Assay | > 250 | [1][2] |
MCF-7: Hormone receptor-positive breast cancer cell line HCC70: Triple-negative breast cancer cell line MCF-12A: Non-tumorigenic mammary epithelial cell line
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Cell Viability Assay (Resazurin Assay)
This protocol is adapted from studies on stigmasterol derivatives and is a common method to assess cell viability.[1][2][3]
Objective: To determine the cytotoxic effect of this compound on cancer cells and determine its EC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCC70) and a non-cancerous cell line (e.g., MCF-12A)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a complete medium to achieve final concentrations ranging from, for example, 0.1 to 250 µM.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
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Cancer cells treated with this compound
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
-
PVDF membrane
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Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at varying concentrations for a specified time.
-
Lyse the cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for its role in the anticancer effects of this compound. This is a common pathway in cancer apoptosis and is provided for illustrative purposes only.
Caption: Hypothetical PI3K/Akt signaling pathway for apoptosis.
Experimental Workflow
The diagram below outlines a general workflow for screening and characterizing the anticancer activity of a novel compound like this compound.
Caption: General workflow for anticancer drug discovery.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, the data from related stigmasterol derivatives suggest that it may be a promising candidate for further investigation. The protocols and workflows provided here offer a comprehensive guide for researchers to systematically evaluate its potential as a novel therapeutic agent in cancer research. Future studies should focus on performing the described in vitro assays to establish a baseline of its cytotoxic and mechanistic properties, which would then inform the design of subsequent in vivo experiments.
References
Troubleshooting & Optimization
Stigmasta-4,22-diene-3beta,6beta-diol solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Stigmasta-4,22-diene-3beta,6beta-diol, focusing on solubility challenges.
Solubility Data
This compound is a hydrophobic compound with limited aqueous solubility. Successful experimental outcomes depend on the appropriate choice of solvent and proper handling techniques. Below is a summary of known solubility information.
| Solvent | Solubility | Concentration | Notes |
| Organic Solvents | Soluble | Not specified | Chloroform, Dichloromethane, Ethyl Acetate, Acetone are effective solvents for this compound.[1][2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | 10 mM | Available as a pre-prepared solution.[1] This is a good starting concentration for creating stock solutions. |
| Ethanol (B145695) | Likely Soluble | Not specified | While specific data for the diol is unavailable, the related compound stigmasterol (B192456) is soluble in ethanol at approximately 20 mg/mL.[3] |
| Aqueous Buffers | Sparingly Soluble | Not specified | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. |
Note: The solubility of this compound may vary depending on the purity of the compound, temperature, and the presence of other solutes. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[1] A concentration of 10 mM in DMSO is a known viable option.[1] For applications where DMSO may interfere with the experimental system, other organic solvents like ethanol can be considered, though solubility should be tested.
Q2: My this compound precipitated when I added my DMSO stock solution to my aqueous cell culture medium. What happened?
A2: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-concentration organic stock to an aqueous environment where its solubility is much lower. The final concentration of the organic solvent in the medium may be insufficient to keep the compound dissolved.
Q3: How can I prevent my compound from precipitating in my cell culture medium?
A3: To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The final concentration of the compound in your aqueous medium may be exceeding its solubility limit.
-
Optimize the dilution process: Add the stock solution drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling. This helps in rapid and uniform dispersion.
-
Use a serum-containing medium: The proteins in serum can sometimes help to stabilize and solubilize hydrophobic compounds.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed medium.
Q4: Can I store my prepared solutions of this compound?
A4: Stock solutions in a suitable organic solvent like DMSO can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] It is recommended to prepare and use aqueous working solutions on the same day.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration exceeds the aqueous solubility of the compound. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid solvent exchange from organic stock to aqueous medium. | Add the stock solution drop-wise to pre-warmed (37°C) medium while gently swirling. Perform serial dilutions. | |
| The temperature of the aqueous medium is too low. | Always use pre-warmed (37°C) medium for dilutions. | |
| Delayed Precipitation in Culture | The compound is unstable in the culture medium over time. | Prepare fresh working solutions immediately before each experiment. |
| Changes in pH of the medium during incubation. | Ensure the medium is adequately buffered for the incubator's CO2 concentration. | |
| Interaction with media components (e.g., salts, proteins). | Test the compound's stability in your specific culture medium over the duration of your experiment. | |
| Cloudiness or Film Formation in Wells | Micro-precipitation of the compound. | Lower the final concentration. Consider using a solubilizing agent if compatible with your experimental system. |
| Contamination (bacterial or fungal). | Visually inspect the culture under a microscope to differentiate between precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 428.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: In a sterile environment, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.287 mg of the compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and/or sonicate for a few minutes to aid dissolution.
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Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for up to two weeks.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Perform Dilution:
-
For a direct dilution , add the required volume of the stock solution to the pre-warmed medium while gently vortexing. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
For a serial dilution (recommended to avoid precipitation), first prepare an intermediate dilution (e.g., 1 mM in pre-warmed medium) and then perform a final dilution to the desired concentration.
-
-
Final Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of the compound.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
improving the stability of Stigmasta-4,22-diene-3beta,6beta-diol in solution
This technical support center provides guidance on improving the stability of Stigmasta-4,22-diene-3beta,6beta-diol in solution for researchers, scientists, and drug development professionals. The information is structured to address common issues and questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation: The allylic hydroxyl groups and conjugated diene system are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Light Protection: Store solutions in amber vials or protect them from light.[1][2]3. Antioxidants: Consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the solution.4. Solvent Purity: Use high-purity, peroxide-free solvents. |
| Precipitation or cloudiness in the solution | Poor Solubility: The compound has low aqueous solubility. Changes in temperature or solvent composition can cause it to precipitate.Degradation: Degradation products may be less soluble than the parent compound. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. Good solubility is expected in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4]2. Temperature Control: Store solutions at a constant, recommended temperature. Avoid freeze-thaw cycles.[1]3. Co-solvents: For aqueous-based solutions, the use of co-solvents may be necessary.[1] However, their impact on stability should be evaluated.4. Re-dissolution: Gently warm the solution and sonicate to attempt re-dissolution. If precipitation persists, it may indicate degradation. |
| Loss of biological activity or purity over time | Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation.Isomerization: Changes in pH or exposure to heat can potentially cause isomerization. | 1. Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC, GC-MS) to monitor the purity and concentration of the compound over time.[5]2. pH Control: For aqueous-containing solutions, maintain the pH within a stable range, as extreme pH can catalyze hydrolysis.[1]3. Storage Conditions: Strictly adhere to recommended storage conditions (see FAQs below).4. Forced Degradation Study: Conduct a forced degradation study to understand the compound's degradation profile under various stress conditions (see Experimental Protocols).[1][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure maximum stability, solutions of this compound should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light and air. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended to minimize oxidation.
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is a lipophilic molecule and is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[3][4] It is poorly soluble in water. When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
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Oxidation: The allylic 6-hydroxyl group and the double bonds are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light.
-
Photodegradation: The conjugated diene system in the B-ring can absorb UV light, leading to photochemical reactions and degradation.[1]
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can lead to dehydration, rearrangement, or other acid/base-catalyzed degradation reactions.
Q4: Are there any recommended stabilizers to improve the solution stability of this compound?
A4: While specific stabilizers for this compound have not been documented, the following are general strategies for stabilizing similar steroidal compounds in solution:
-
Antioxidants: BHT (butylated hydroxytoluene) or BHA (butylated hydroxyanisole) can be added at low concentrations (e.g., 0.01-0.1%) to inhibit oxidative degradation.
-
Chelating Agents: If metal-ion-catalyzed oxidation is a concern, a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be beneficial.
-
pH Buffering: For solutions containing aqueous components, using a buffer to maintain a neutral or slightly acidic pH may improve stability.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[1][2][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, heat a solution of the compound (in a stable solvent like DMSO) at 70°C for 48 hours.
-
Cool and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photolytically stable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile/methanol and UV detection).[7]
-
Peak purity analysis should be performed for the parent compound peak in all stressed samples to ensure that co-eluting peaks are not present.
-
Mass balance should be calculated to ensure that all degradation products are accounted for.[5]
Data Presentation
Table 1: Comparative Stability of Steroidal Compounds under Different Conditions (Hypothetical Data Based on General Steroid Behavior)
| Compound Type | Stress Condition | Solvent System | Observed Degradation | Potential Degradation Products |
| Steroidal Diene | Acidic (0.1 M HCl, 60°C) | Acetonitrile/Water | Moderate | Dehydration products, isomers |
| Steroidal Diene | Basic (0.1 M NaOH, 60°C) | Acetonitrile/Water | Minor | Isomers |
| Steroidal Diene | Oxidative (3% H₂O₂, RT) | Methanol | Significant | Epoxides, hydroxylated derivatives |
| Steroidal Diene | Photolytic (UV/Vis light) | Acetonitrile | Significant | Photo-adducts, isomers |
| Steroidal Diene | Thermal (70°C) | Solid-state | Minor | - |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Stigmastane-3,6-diol | CAS:112244-29-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. agilent.com [agilent.com]
Technical Support Center: Synthesis of Stigmasta-4,22-diene-3beta,6beta-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common starting material and general synthetic strategy for this compound?
A common and cost-effective starting material is stigmasterol (B192456), which is readily available from plant sources. The general synthetic strategy involves a multi-step process:
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Protection of the 3β-hydroxyl group of stigmasterol, typically via acetylation.
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Allylic oxidation to introduce a carbonyl group at the C-6 position, forming a dienone intermediate.
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Stereoselective reduction of the C-3 and C-6 carbonyl groups to yield the desired 3β,6β-diol.
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Purification of the final product to remove stereoisomers and other impurities.
Q2: I am getting a low yield during the allylic oxidation of my protected stigmasterol. What could be the issue?
Low yields in the allylic oxidation step are a frequent challenge, often due to the choice of oxidizing agent and reaction conditions.
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Problem: Using strong, non-selective oxidizing agents like chromium trioxide (CrO₃) can lead to over-oxidation and the formation of multiple byproducts. This not only reduces the yield of the desired 6-keto product but also complicates purification.
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lower temperatures can sometimes improve selectivity.
-
Alternative Reagents: Consider using milder or more selective oxidizing agents. While classic, CrO₃ can be harsh. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) might offer better control.
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Protecting Group Stability: Ensure your 3β-acetyl protecting group is stable under the oxidation conditions and is not being prematurely cleaved.
-
Q3: The reduction of the Stigmasta-4,22-diene-3,6-dione intermediate is not giving me the desired 3β,6β-diol stereoisomer. How can I improve the stereoselectivity?
Achieving the correct stereochemistry at both C-3 and C-6 is arguably the most critical and challenging step of this synthesis. The formation of other stereoisomers (3α,6β; 3β,6α; 3α,6α) is a common problem.
-
Problem: Standard sodium borohydride (B1222165) (NaBH₄) reduction can result in a mixture of axial and equatorial alcohols, with the undesired isomers often being significant products.
-
Troubleshooting - The Luche Reduction:
-
Employing a Luche reduction (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, CeCl₃) is highly recommended.[1][2] This method is known to selectively reduce ketones to equatorial alcohols, which corresponds to the desired 3β and 6β configuration in this steroidal system.[1]
-
The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the attack of the hydride from the less sterically hindered face, leading to the equatorial alcohol.[2]
-
| Reduction Method | Typical Ratio of Equatorial (β) to Axial (α) Alcohol | Reference |
| Standard NaBH₄ Reduction | Can be highly variable, often favoring the axial alcohol. | [1] |
| Luche Reduction (NaBH₄ + CeCl₃) | Significantly favors the equatorial alcohol (e.g., >95% for some steroidal ketones).[2] | [1][2] |
Q4: I am having difficulty purifying the final this compound from its stereoisomers. What are the recommended purification techniques?
The separation of diastereomeric diols is a well-known challenge due to their similar polarities and physical properties.
-
Problem: Standard silica (B1680970) gel column chromatography may not provide sufficient resolution to separate the 3β,6β-diol from other isomers.[3]
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related stereoisomers.[3] Both normal-phase and reverse-phase HPLC can be explored.
-
Derivative Formation: If HPLC is not providing baseline separation, consider derivatizing the diol mixture (e.g., forming acetonides or other acetals).[4] The resulting derivatives may have different chromatographic properties, allowing for easier separation. The protecting groups can then be removed to yield the pure diol isomers.
-
Recrystallization: Meticulous fractional crystallization from various solvent systems can sometimes be effective, although it may be time-consuming and require multiple iterations.
-
Experimental Protocols
1. Synthesis of Stigmasta-4,22-diene-3,6-dione from Stigmasterol (Illustrative Protocol)
-
Step 1: Acetylation of Stigmasterol
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Dissolve stigmasterol in pyridine.
-
Add acetic anhydride (B1165640) and stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield stigmasterol acetate (B1210297).
-
-
Step 2: Allylic Oxidation
-
Dissolve stigmasterol acetate in a suitable solvent (e.g., acetone).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent).
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Monitor the reaction by TLC. Upon completion, quench with isopropanol.
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Filter the mixture and neutralize the filtrate.
-
Extract the product with ethyl acetate, wash, dry, and concentrate.
-
Purify by column chromatography to obtain stigmasta-4,22-diene-3-one-6-acetate.
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Hydrolyze the acetate group using K₂CO₃ in methanol (B129727) to yield Stigmasta-4,22-diene-3,6-dione.
-
2. Stereoselective Reduction of Stigmasta-4,22-diene-3,6-dione (Luche Reduction)
-
Dissolve the Stigmasta-4,22-diene-3,6-dione intermediate and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.
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Stir the mixture at room temperature for 15-20 minutes.
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Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction by adding a few drops of acetone, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain the crude diol mixture, which should be enriched in the desired 3β,6β isomer.
Visualizations
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Stigmasta-4,22-diene-3beta,6beta-diol Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for treatment with Stigmasta-4,22-diene-3beta,6beta-diol. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
A1: this compound is a phytosterol, a naturally occurring steroid-like compound found in plants. Phytosterols (B1254722), as a class, are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific data for this particular diol is limited, related stigmastane (B1239390) derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. The biological activities of this compound are likely attributed to its ability to modulate key cellular signaling pathways.
Q2: What is the likely mechanism of action for this compound?
A2: Based on studies of related phytosterols, this compound may exert its effects by modulating signaling pathways crucial for cell survival and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Inhibition of these pathways can lead to a reduction in pro-inflammatory mediators and an induction of apoptosis in susceptible cells.
Q3: How should I prepare a stock solution of the highly lipophilic this compound?
A3: Due to its lipophilic nature, this compound is practically insoluble in water. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a good starting concentration range for my experiments?
A4: For initial dose-response experiments, a broad concentration range is recommended. Based on the cytotoxic effects of other stigmasterol (B192456) derivatives, which show EC50 values in the low micromolar range (15-25 µM), a starting range of 0.1 µM to 100 µM is advisable.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium. | Poor aqueous solubility of this compound. High final concentration of the compound. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare intermediate dilutions of the DMSO stock in pre-warmed (37°C) serum-free medium before adding to the final culture medium containing serum. - Gently vortex or sonicate the diluted solution to aid dissolution. - Consider using a carrier solvent system, such as a mixture of DMSO and Pluronic F-127, or a nanoemulsion-based delivery system for highly problematic solubility issues. |
| Inconsistent or non-reproducible results. | - Variation in cell density or confluency at the time of treatment. - Degradation of the compound in the stock solution due to multiple freeze-thaw cycles. - Inaccurate pipetting of the viscous DMSO stock. | - Maintain a consistent cell seeding density and treat cells at the same level of confluency for all experiments. - Aliquot the stock solution to avoid repeated freezing and thawing. - Use positive displacement pipettes for accurate handling of viscous solutions like DMSO. |
| High background in cytotoxicity assays (e.g., MTT, XTT). | The compound may directly react with the assay reagent, leading to a false positive or negative signal. | - Run a cell-free control containing the compound at the highest concentration used in your experiment to check for direct reduction of the assay reagent. - If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as lactate (B86563) dehydrogenase (LDH) release (measuring membrane integrity) or a crystal violet assay (measuring cell number). |
| No observable effect at expected concentrations. | - The chosen cell line may be resistant to the effects of the compound. - Insufficient incubation time for the compound to exert its effect. - The compound may have degraded in the culture medium over long incubation periods. | - Test a panel of different cell lines to identify a sensitive model. - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. - For long-term experiments, consider replenishing the medium with fresh compound every 24-48 hours. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reported cytotoxic activities for related phytosterols, which can serve as a guide for experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Parameter | Recommended Range | Notes |
| Initial Dose-Response Screening | 0.1 µM - 100 µM | To determine the effective concentration range for your specific cell line. |
| Follow-up/Mechanistic Studies | 1 µM - 50 µM | Based on typical IC50/EC50 values of related phytosterols.[4][5][6] |
| Final DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
Table 2: Reported Cytotoxicity of Related Stigmastane Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin | 16.82 µM[4][5] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin | 21.92 µM[4][5] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin | 22.94 µM[4][5] |
| β-sitosterol | HAAE-2 (Endothelial cells) | Not Specified | 1.99 µM[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined optimal time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beneficial or harmful influence of phytosterols on human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmasta-4,22-diene-3beta,6beta-diol assay interference and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22-diene-3beta,6beta-diol. The information provided addresses common challenges encountered during experimental assays and offers strategies for interference mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.[1][2] For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the sterol.[2] LC-MS/MS is often preferred as it can frequently analyze the compound directly without the need for derivatization.[2]
Q2: What are the primary sources of interference in this compound assays?
A2: The primary sources of interference in this compound assays include:
-
Matrix Effects: Components of the biological sample (e.g., lipids, proteins) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4][5]
-
Cross-reactivity with Structurally Similar Sterols: Due to the high structural similarity among sterols, antibodies used in immunoassays may cross-react with other sterols present in the sample, leading to false-positive results.[6] Similarly, in mass spectrometry, isobaric compounds (compounds with the same mass) can interfere with quantification if not chromatographically separated.
-
Co-elution of Isomers: Sterol isomers often have very similar chromatographic retention times, making their separation and individual quantification challenging.[7]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. Methods like solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the column temperature.[7]
-
Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate relative quantification.[3]
-
Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[3]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, derivatization is highly recommended for GC-MS analysis of sterols like this compound. The hydroxyl groups on the molecule make it polar and not sufficiently volatile for direct GC analysis.[2] Derivatization, most commonly silylation, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, which increases the volatility and thermal stability of the compound, leading to better chromatographic peak shape and sensitivity.[2][7]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Low Signal in GC-MS Analysis
| Symptom | Possible Cause | Recommended Solution |
| Tailing Peaks | Incomplete derivatization. | Ensure complete dryness of the sample before adding derivatization reagents. Use a sufficient excess of the derivatization reagent and optimize the reaction time and temperature.[7] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and perform regular column conditioning. | |
| Broad Peaks | Suboptimal GC oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve separation but may also broaden peaks. |
| Contamination in the carrier gas or GC system. | Check for leaks and ensure high-purity carrier gas. Bake out the column to remove contaminants.[8] | |
| Low Signal Intensity | Inefficient derivatization. | Optimize the derivatization protocol as mentioned above. |
| Sample degradation in the hot injector. | Use a lower injector temperature if possible, ensuring it is still sufficient for volatilization. | |
| Suboptimal MS ionization or detection parameters. | Tune the mass spectrometer according to the manufacturer's recommendations. |
Guide 2: Inaccurate Quantification in LC-MS/MS Analysis
| Symptom | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent matrix effects. | Improve the sample cleanup procedure to remove more interfering components. Use a stable isotope-labeled internal standard. |
| Poor sample extraction recovery. | Optimize the extraction solvent and procedure. Use an internal standard to normalize for recovery. | |
| Systematic Over- or Under-estimation | Significant ion suppression or enhancement. | Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample.[5] If significant, improve sample cleanup or use the standard addition method for quantification.[3] |
| Co-elution with an isobaric interference. | Optimize the chromatography to achieve baseline separation. Use a higher resolution mass spectrometer if available. | |
| Non-linear Calibration Curve | Matrix effects that are concentration-dependent. | Use a matrix-matched calibration curve or the standard addition method. |
| Saturation of the detector at high concentrations. | Extend the calibration range or dilute the samples to fall within the linear range of the detector. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline for the silylation of sterols and should be optimized for your specific experimental conditions.
-
Sample Preparation: Aliquot the sample containing this compound into a glass reaction vial and evaporate to complete dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.[7]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, an aliquot of the derivatized sample can be directly injected into the GC-MS system.
Protocol 2: Evaluation of Matrix Effect in LC-MS/MS Analysis
This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). Spike the extracted matrix with the same known concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same known concentration of this compound before performing the extraction.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
References
- 1. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. myadlm.org [myadlm.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
troubleshooting inconsistent results with Stigmasta-4,22-diene-3beta,6beta-diol
Welcome to the technical support center for Stigmasta-4,22-diene-3beta,6beta-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a steroid and a natural product.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 167958-89-6 | [1][2] |
| Molecular Formula | C29H48O2 | [1][2][3] |
| Molecular Weight | 428.7 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |
| Storage | Store in a sealed container in a cool, dry place. Stock solutions can be stored at -20°C for several months. | [1][3] |
Q2: What are the potential biological activities of this compound?
A2: While specific research on this compound is limited, a closely related compound, Stigmasta-4,22-dien-3-one , has demonstrated cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 of 0.3 mM. This suggests that this compound may also possess anti-cancer properties and could be investigated for similar cytotoxic effects.
Q3: How should I prepare a stock solution of this compound?
A3: Given its solubility profile, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath.[3] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How can I minimize compound precipitation in my cell culture medium?
A4: Precipitation of hydrophobic compounds like steroids is a common issue.[4][5] To mitigate this:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[4]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform intermediate dilutions in pre-warmed media.[4]
-
Increase Serum Concentration: If your experimental design allows, the presence of serum proteins like albumin can help solubilize hydrophobic compounds.[4]
-
Gentle Mixing: Add the compound dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge and can stem from several sources.[6][7] Key factors include cell handling, assay conditions, and compound stability.
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number & Health | Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Using cells from different growth phases (lag vs. log) can also introduce variability. | Use cells within a narrow and consistent passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Cell Seeding Density | The number of cells at the start of the experiment directly impacts the final readout. Uneven cell distribution in the wells can also lead to high variability. | Use a hemocytometer or automated cell counter for accurate cell counts. After seeding, gently rock the plate to ensure a uniform cell monolayer. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[8] |
| Compound Degradation | The compound may be unstable in solution or sensitive to light. Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light.[6] |
| Variability in Incubation Times | The duration of compound exposure is a critical parameter. | Strictly adhere to a consistent incubation time for all experiments. |
| Assay Reagent and Plate Reader Issues | Variations in reagent preparation, incubation times with the detection reagent (e.g., MTT), or plate reader settings can affect results. | Prepare fresh assay reagents as needed. Ensure consistent incubation times with the detection reagent. Verify the correct wavelength settings on the plate reader. |
Below is a logical workflow for troubleshooting inconsistent IC50 results.
Issue 2: Low or No Observed Cytotoxicity
Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
A: This could be due to several factors ranging from compound inactivity to technical issues with the assay.
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | If the compound precipitates out of solution, its effective concentration will be much lower than intended. This is a common issue with hydrophobic molecules.[4][9] | Visually inspect the media in the wells for any precipitate. Review the solubilization and dilution procedures mentioned in the FAQs. Consider performing a solubility test in your specific cell culture medium. |
| Incorrect Concentration Range | The effective concentration might be higher than the range you are testing. The reported IC50 of 0.3 mM for a related compound is quite high. | Perform a broad dose-response experiment, for example from 1 µM to 1 mM, to determine the effective concentration range. |
| Cell Line Resistance | The chosen cell line may be insensitive to the compound's mechanism of action. | Test the compound on a different cell line, such as the HT1080 fibrosarcoma line, where a related compound has shown activity. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false signal of high viability.[8] | Confirm the results using an alternative viability assay that relies on a different principle, such as a CellTiter-Glo® (ATP-based) assay or a live/dead staining method. |
Experimental Protocols
Protocol: Determining IC50 via MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human cancer cell line (e.g., HT1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, collect, and count the cells. c. Dilute the cells in complete culture medium to a final density of 5,000-10,000 cells per 100 µL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 1 mM. c. Include a "vehicle control" (medium with the highest final concentration of DMSO) and a "no-cell control" (medium only for background measurement). d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls. e. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[10][11] c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.[12]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570-590 nm using a microplate reader.[10][12] b. Subtract the average absorbance of the "no-cell control" wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 d. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Hypothetical Signaling Pathway
While the exact mechanism of action for this compound is unknown, cytotoxic compounds often induce apoptosis (programmed cell death). Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[13][14][15] Both pathways converge on the activation of executioner caspases (like Caspase-3), which are proteases that dismantle the cell.[13][16]
References
- 1. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 2. echemi.com [echemi.com]
- 3. biocrick.com [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - ES [thermofisher.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of Stigmasta-4,22-diene-3beta,6beta-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the poorly soluble phytosterol, Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenges stem from its intrinsic properties. Like many phytosterols (B1254722), this compound has very low aqueous solubility and is poorly soluble in oils, which limits its dissolution in gastrointestinal fluids—a critical first step for absorption.[1][2][3] Its lipophilic nature also means it is subject to efflux by intestinal transporters, which can pump the compound back into the intestinal lumen after absorption.[3]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several innovative formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[4] The most common and effective approaches for phytosterols include:
-
Lipid-Based Formulations: Encapsulating the compound in liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions.[1][5][6][7] These systems can improve solubility, protect the drug from degradation, and facilitate absorption.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a lipophilic interior, can enhance the aqueous solubility of the compound.[8][9][10]
-
Nanoparticle Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution.[11] This can be achieved through techniques like high-pressure homogenization.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to its crystalline form.[12][13]
Q3: How do I choose the best formulation strategy for my in vivo study?
A3: The choice of formulation depends on several factors, including the specific goals of your study, the required dose, the animal model, and available resources.
-
For initial screening studies, a simple co-solvent system or cyclodextrin complex might be sufficient and is often faster to prepare.[13][14]
-
For studies requiring higher doses and sustained exposure, lipid-based formulations like SLNs or liposomes are often more effective.[6][7] They can also help mitigate potential gastrointestinal irritation.
-
Nanoparticle formulations generally offer high drug loading and improved stability, making them suitable for a wide range of preclinical studies.[15]
Q4: Can I simply dissolve this compound in an oil for oral gavage?
A4: While dissolving the compound in a simple oil vehicle is a straightforward approach, it often yields low and variable bioavailability for phytosterols due to their poor oil solubility.[2] The compound may precipitate out of the oil in the aqueous environment of the gut. Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are superior because they spontaneously form a fine emulsion in the gut, which keeps the drug solubilized.[4][12]
Q5: What is a reasonable starting point for an effective dose in an animal model?
A5: Dosing will be highly dependent on the specific animal model and the therapeutic endpoint. However, studies with other phytosterols in rodent models have used doses ranging from 4 mg/mL to over 12 mg/mL of the formulation.[15] It is crucial to conduct dose-ranging studies to determine the optimal therapeutic dose for your specific application.
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle or Liposomal Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility in the lipid/organic phase. | Screen different lipids or co-solvents to find a system where this compound has higher solubility. Esterification of the diol to a more lipophilic ester could also be considered.[2][16] |
| Precipitation of the compound during formulation. | Optimize the process parameters. For emulsification-evaporation methods, try adjusting the rate of organic phase addition or the evaporation rate.[11][17] Ensure the concentration of the compound is below its saturation point in the organic phase at all times. |
| Insufficient amount of stabilizer (e.g., surfactant, polymer). | Increase the concentration of the stabilizer. The ratio of drug to lipid to stabilizer is a critical parameter that needs to be optimized.[11][15] |
| Incorrect pH or ionic strength of the aqueous phase. | Adjust the pH and ionic strength of the aqueous phase to optimize the stability of the nanoparticles/liposomes and the encapsulation of the compound. |
Issue 2: Formulation Instability (Aggregation, Fusion, or Drug Leakage)
| Potential Cause | Troubleshooting Step |
| Inadequate surface charge (Zeta Potential). | A zeta potential of at least ±20-30 mV is generally required for good electrostatic stabilization.[7][15] If the zeta potential is too low, consider adding a charged lipid or surfactant to the formulation. |
| Suboptimal lipid composition. | For liposomes, incorporating cholesterol or other sterols can increase membrane rigidity and stability.[18] For SLNs, using a blend of solid and liquid lipids can improve stability and drug loading. |
| High drug loading leading to crystal expulsion. | Ensure the drug remains in an amorphous or solubilized state within the lipid matrix. This can be confirmed using techniques like Differential Scanning Calorimetry (DSC).[7] If necessary, reduce the drug loading. |
| Improper storage conditions. | Store formulations at the recommended temperature (often 4°C for liposomes and nanoparticles) and protect from light.[6][18] Conduct long-term stability studies to determine the appropriate shelf-life.[15] |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent formulation properties between batches. | Strictly control all formulation parameters (e.g., component concentrations, homogenization speed/pressure, temperature). Characterize each batch for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure consistency.[7][15] |
| Food effects in the animal model. | The presence or absence of food can significantly impact the absorption of lipid-based formulations. Standardize the fasting and feeding schedule for all animals in the study.[14] |
| Precipitation of the drug in the GI tract. | The formulation may not be robust enough to withstand the harsh environment of the stomach and intestine. Perform in vitro digestion studies to assess the stability of your formulation and the solubilization state of the compound under simulated GI conditions.[11] |
| Saturated absorption mechanisms. | At high doses, the transport mechanisms responsible for absorption may become saturated. Evaluate multiple dose levels to determine if the pharmacokinetics are linear. |
Quantitative Data Summary
The following tables summarize typical parameters and outcomes from studies focused on enhancing phytosterol bioavailability using various formulation strategies.
Table 1: Physicochemical Properties of Phytosterol Formulations
| Formulation Type | Active Compound | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | Phytosterols | 93.35 | -29.3 | 97.26 | [15] |
| Solid Lipid Nanoparticles | Phytostanol Ester | 171 ± 9 | -23.0 ± 0.8 | 89 ± 5 | [7] |
| Liposomes | Phytosterols & Tocopherols | ~100-200 | Not Reported | >89 | [6] |
| Nanoparticles | Phytosterols | ~150-250 | Not Reported | 78.81 ± 5.22 | [17] |
Table 2: In Vivo Pharmacokinetic Parameters of Phytosterol Formulations in Rats
| Formulation | Active Compound | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Phytosterol Linoleic Ester | Phytosterol | 21.82 | 3 | 19.57 | [16] |
Experimental Protocols
Protocol 1: Preparation of Phytosterol Nanoparticles by Emulsification-Evaporation
This protocol is adapted from methods used to prepare phytosterol nanoparticles and is a suitable starting point for this compound.[11][15]
Materials:
-
This compound
-
Lecithin (B1663433) (e.g., soy lecithin)
-
Stabilizer (e.g., soy protein isolate, sodium caseinate, or a non-ionic surfactant like Pluronic F68)[11][15][19]
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
High-speed homogenizer
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Rotary evaporator
Methodology:
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 0.75% w/v soy protein isolate) in deionized water. Allow it to hydrate (B1144303) overnight at 4°C to ensure complete dissolution.[15]
-
Prepare the Organic Phase: Dissolve this compound and lecithin in anhydrous ethanol. A common starting ratio is 1:4 (drug:lecithin).[15] Gently warm and stir until a clear solution is formed.
-
Emulsification: While mixing the aqueous phase with a high-speed homogenizer (e.g., at 10,000 rpm), inject the organic phase into the aqueous phase to form a coarse emulsion.
-
Homogenization (Optional): For smaller and more uniform particle sizes, pass the coarse emulsion through a high-pressure homogenizer (e.g., at 900 bar for 5-6 cycles).[15]
-
Solvent Evaporation: Remove the ethanol from the nanoemulsion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Characterization: Analyze the final nanoparticle dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes
This protocol is based on common methods for complexing steroids with cyclodextrins.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer with heating
-
Freeze-dryer or spray-dryer
Methodology:
-
Phase Solubility Study (Recommended): To determine the optimal ratio of drug to cyclodextrin, prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of HP-β-CD. Shake at a constant temperature until equilibrium is reached (e.g., 24-48 hours). Filter the solutions and analyze the concentration of the dissolved drug. The slope of the resulting phase solubility diagram will help determine the complexation efficiency.[9]
-
Preparation of the Complex (Kneading Method): a. Place a defined molar ratio (e.g., 1:1 or 1:2) of this compound and HP-β-CD in a mortar. b. Add a small amount of a water-ethanol mixture to form a paste. c. Knead the paste for 60 minutes. d. Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Preparation of the Complex (Freeze-Drying Method): a. Dissolve HP-β-CD in water. b. Add an ethanolic solution of this compound to the HP-β-CD solution under constant stirring. c. Stir the mixture for 24-48 hours at room temperature to allow for complex formation. d. Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer to obtain a solid powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Workflow for preparing Stigmasta-diol nanoparticles.
Caption: Mechanisms for enhancing bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Encapsulation of phytosterols and phytosterol esters in liposomes made with soy phospholipids by high pressure homogenization - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
degradation pathways of Stigmasta-4,22-diene-3beta,6beta-diol under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22-diene-3beta,6beta-diol. The information provided is based on published data for the closely related compound, stigmasterol (B192456), and is intended to serve as a predictive guide for the degradation pathways of this compound under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound under experimental conditions?
A1: Based on studies of the structurally similar compound stigmasterol, the primary degradation pathways for this compound are expected to be oxidation and thermal degradation. The presence of two double bonds (at C4 and C22) and two hydroxyl groups (at C3 and C6) makes the molecule susceptible to various reactions. Key expected degradation reactions include:
-
Oxidation: The allylic carbons (C7) and the double bonds are prone to oxidation, leading to the formation of hydroperoxides, ketones (keto-derivatives), and epoxides. The hydroxyl groups can also be oxidized.
-
Thermal Degradation: High temperatures can accelerate oxidation and lead to the formation of various by-products, including oligomers.[1] Stripped corn oil has been shown to prevent stigmasterol degradation below 200°C but enhance it at higher temperatures.
-
Photodegradation: Exposure to light, particularly UV light, can induce photocatalytic degradation, breaking down the sterol structure.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented, we can predict the following based on stigmasterol degradation studies:
-
7-keto-stigmasta-4,22-diene-3beta,6beta-diol: Oxidation of the allylic C7 position.
-
7-hydroxy-stigmasta-4,22-diene-3beta,6beta-diol: Further reduction of the 7-keto group or direct hydroxylation.
-
5,6-epoxy-stigmasta-22-ene-3beta,6beta-diol: Epoxidation of the C5-C6 double bond (if rearrangement from C4 occurs) is a common pathway for similar sterols.
-
Stigmasta-4,22-diene-3,6-dione: Oxidation of both the 3-beta and 6-beta hydroxyl groups to ketones.
-
Side-chain oxidation products: The double bond in the side chain (C22) can also be a site for oxidative cleavage.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. For long-term storage, keeping it at -20°C is recommended.
-
Solvent Selection: Use deoxygenated solvents for your experiments.
-
Light Protection: Protect your samples from light, especially UV radiation, by using amber vials or covering your labware with aluminum foil.
-
Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Antioxidants: The addition of antioxidants, such as resveratrol, has been shown to enhance the thermal and oxidative stability of stigmasterol in liposomal formulations.
Troubleshooting Guides
Issue 1: Unexpected peaks in my chromatogram after a thermal stress study.
-
Possible Cause: Thermal degradation of this compound.
-
Troubleshooting Steps:
-
Lower the temperature: Determine if the degradation is temperature-dependent by running the experiment at a lower temperature.
-
Reduce heating time: Minimize the duration of heat exposure.
-
Inert atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to limit oxidation.
-
Analyze by-products: Use mass spectrometry (GC-MS or LC-MS) to identify the unexpected peaks. Common thermal degradation products of stigmasterol include 3-hydoxy-steroid, 3-ketostigmasterol, and 3,7-diketostigmasterol.[1]
-
Issue 2: Loss of parent compound in my sample upon exposure to air.
-
Possible Cause: Oxidative degradation. The double bonds and hydroxyl groups are susceptible to oxidation.
-
Troubleshooting Steps:
-
Work under inert gas: Handle the compound and prepare solutions under an inert atmosphere.
-
Use fresh, deoxygenated solvents: Solvents can contain dissolved oxygen that can promote oxidation.
-
Add an antioxidant: Consider adding a suitable antioxidant to your formulation if it does not interfere with your experiment.
-
Characterize oxidation products: Use LC-MS/MS to identify potential oxidation products. For stigmasterol, primary oxidation products include various oxidized derivatives.[1]
-
Predicted Degradation Pathways
The following diagram illustrates the predicted oxidative degradation pathways of this compound, based on known pathways for stigmasterol.
Caption: Predicted oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study (Thermal Stress)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Incubate the sample solution in a sealed vial at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours). A control sample should be kept at room temperature or refrigerated.
-
Sample Analysis:
-
After the incubation period, cool the sample to room temperature.
-
Analyze the stressed and control samples by a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for steroid analysis.
-
Use a UV detector (e.g., at 210 nm) or a mass spectrometer for detection.
-
-
Data Analysis: Compare the chromatograms of the stressed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Quantify the percentage of degradation.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Preparation: Use the samples from the forced degradation study. Dilute if necessary to a concentration suitable for your LC-MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar degradation products.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Scan Mode: Full scan to detect all ions and product ion scan (MS/MS) to fragment the parent and degradation product ions for structural elucidation.
-
-
Data Analysis:
-
Identify the molecular ions of the potential degradation products.
-
Analyze the fragmentation patterns in the MS/MS spectra to confirm the structures. The fragmentation of the stigmastane (B1239390) nucleus often involves the loss of the side chain.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the degradation of this compound.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a forced degradation study. These tables are for illustrative purposes and should be populated with actual experimental data.
Table 1: Thermal Degradation of this compound at 80°C
| Time (hours) | Parent Compound Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.5 | 1.1 |
| 48 | 88.7 | 5.8 | 2.3 |
| 72 | 81.5 | 9.1 | 4.0 |
Table 2: Oxidative Degradation of this compound (H₂O₂ Treatment)
| H₂O₂ Concentration (%) | Parent Compound Remaining (%) | Degradation Product C (%) | Degradation Product D (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 92.1 | 4.7 | 1.5 |
| 3 | 75.6 | 12.3 | 5.4 |
| 5 | 60.3 | 20.1 | 9.8 |
References
Technical Support Center: Stigmasta-4,22-diene-3beta,6beta-diol Biological Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Stigmasta-4,22-diene-3beta,6beta-diol. The information is designed to address specific issues that may be encountered during the biological evaluation of this compound.
Section 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[1][2][3]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal cell seeding density for an MTT assay with this compound? A1: The optimal cell seeding density is cell-line dependent and should be determined empirically. A good starting point is to perform a cell titration experiment to find the density that results in a linear relationship between cell number and absorbance, typically falling within the 0.75 to 1.25 absorbance range at the end of the assay.
-
Q2: How long should I expose the cells to this compound? A2: The incubation time will depend on the expected mechanism of action of the compound. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time.
-
Q3: Can the solvent for this compound interfere with the MTT assay? A3: Yes, solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) in your experimental setup. The final solvent concentration should typically be kept below 0.5%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors.[4] | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and consider using a multi-channel pipette for reagent addition.[4] |
| Low absorbance readings | Cell number too low; Insufficient incubation time with MTT reagent. | Increase the initial cell seeding density. Ensure the incubation with MTT reagent is sufficient for formazan (B1609692) crystals to form (typically 2-4 hours).[5] |
| High background absorbance | Contamination (bacterial or yeast); Phenol (B47542) red in the media. | Visually inspect plates for contamination. Use phenol red-free media for the assay or subtract the background from a "media only" control. |
| Incomplete solubilization of formazan crystals | Inadequate mixing; Insufficient solvent volume.[5] | Ensure thorough mixing after adding the solubilization buffer. Use a sufficient volume of solvent to completely dissolve the crystals.[5] |
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[5]
-
Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Hypothetical Quantitative Data
Table 1: Cytotoxicity of this compound on A549 Cancer Cells (48h incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.15 | 0.08 | 100 |
| 1 | 1.09 | 0.07 | 94.8 |
| 5 | 0.98 | 0.06 | 85.2 |
| 10 | 0.75 | 0.05 | 65.2 |
| 25 | 0.43 | 0.04 | 37.4 |
| 50 | 0.21 | 0.03 | 18.3 |
| 100 | 0.12 | 0.02 | 10.4 |
Experimental Workflow Diagram
Section 2: Apoptosis Assessment using Western Blot
Western blotting can be used to detect key proteins involved in the apoptotic signaling cascade, such as caspases and members of the Bcl-2 family.[6]
Frequently Asked Questions (FAQs)
-
Q1: Which apoptotic markers should I probe for when investigating the effect of this compound? A1: A good starting panel includes markers for the intrinsic pathway such as cleaved caspase-9, cleaved caspase-3, cleaved PARP, and the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[6]
-
Q2: How much protein should I load per well for the Western blot? A2: Typically, 20-40 µg of total protein per well is sufficient. However, the optimal amount may vary depending on the abundance of the target protein and the antibody's sensitivity. It's recommended to perform a protein quantification assay (e.g., BCA assay) on your cell lysates.
-
Q3: How do I interpret the changes in protein expression? A3: An increase in the levels of cleaved caspases and cleaved PARP, along with an increased Bax/Bcl-2 ratio, is indicative of apoptosis induction.[6] Always normalize the expression of your target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal | Insufficient protein loaded; Low antibody concentration; Inefficient transfer. | Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time. Check transfer efficiency using Ponceau S staining. |
| High background | Insufficient blocking; High antibody concentration. | Increase blocking time or change the blocking agent (e.g., from milk to BSA). Decrease the primary and/or secondary antibody concentration. |
| Non-specific bands | Antibody is not specific; Protein degradation. | Use a more specific antibody. Ensure that protease and phosphatase inhibitors are added to the lysis buffer. |
| Uneven bands ("smiling") | Gel overheating during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
Detailed Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Hypothetical Quantitative Data
Table 2: Effect of this compound on Apoptotic Marker Expression in HCT116 Cells (48h incubation)
| Treatment | Cleaved Caspase-3 (Fold Change) | Bax (Fold Change) | Bcl-2 (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Stigmasta (10 µM) | 2.5 | 1.8 | 0.6 | 3.0 |
| Stigmasta (25 µM) | 4.8 | 3.2 | 0.3 | 10.7 |
| Stigmasta (50 µM) | 7.2 | 5.1 | 0.2 | 25.5 |
Apoptosis Signaling Pathway Diagram
Section 3: Anti-inflammatory Assessment using Griess Assay
The Griess assay measures nitrite (B80452) levels, a stable and quantifiable breakdown product of nitric oxide (NO). This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[7][8]
Frequently Asked Questions (FAQs)
-
Q1: Which cell line is suitable for the Griess assay to test the anti-inflammatory effects of this compound? A1: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies and is well-suited for the Griess assay.[8] These cells can be stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Q2: Can this compound interfere with the Griess reaction? A2: It is possible. To control for this, you should include a cell-free control where the compound is added to the media and the Griess assay is performed. This will determine if the compound itself reacts with the Griess reagent.
-
Q3: My standard curve is not linear. What could be the issue? A3: A non-linear standard curve can be due to improper dilution of the nitrite standard, contamination of reagents, or using a concentration range that is outside the linear range of the assay. Ensure your standards are freshly prepared and that your measurements fall within the linear portion of the curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color development in samples | No or very low nitrite production; pH of the sample is not optimal. | Ensure cells are properly stimulated with LPS. Check the pH of the samples, as the Griess reaction is pH-sensitive. |
| Color in high concentration standards fades or turns yellow | Nitrite concentration is too high, leading to instability of the diazonium salt. | Dilute your standards to a lower concentration range (typically 1-100 µM). |
| High background in media-only wells | Nitrite contamination in water or media components. | Use high-purity, nitrite-free water for all reagent and media preparations. |
| Precipitate forms after adding Griess reagent | High protein concentration in the sample. | Deproteinize your samples before performing the assay, for example, by using a spin filter.[9] |
Detailed Experimental Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production. Include an unstimulated control and a positive control (LPS alone).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the standard or sample, followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Hypothetical Quantitative Data
Table 3: Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Control (Unstimulated) | 1.5 | 0.2 | - |
| LPS (1 µg/mL) | 45.2 | 3.1 | 0 |
| LPS + Stigmasta (1 µM) | 40.8 | 2.8 | 9.7 |
| LPS + Stigmasta (5 µM) | 31.5 | 2.5 | 30.3 |
| LPS + Stigmasta (10 µM) | 20.1 | 1.9 | 55.5 |
| LPS + Stigmasta (25 µM) | 10.3 | 1.2 | 77.2 |
Logical Relationship Diagram
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stigmasta-4,22-diene-3beta,6beta-diol Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during research on Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a phytosterol, a naturally occurring steroid alcohol found in plants. It is a derivative of stigmasterol (B192456) and is of interest to researchers for its potential biological activities, which may include anti-inflammatory and cytotoxic properties, common among steroidal compounds. Its specific mechanisms and therapeutic potential are still under investigation.
Q2: In which solvents is this compound soluble for experimental use?
A2: this compound is reported to be soluble in a range of organic solvents. For laboratory use, the following solvents are suitable for preparing stock solutions: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. When preparing for cell-based assays, it is common to dissolve the compound in DMSO to create a concentrated stock solution, which is then diluted in the cell culture medium to the final working concentration.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid powder in a tightly sealed container, protected from light, and kept at 2-8°C[1]. If you have prepared a stock solution in a solvent such as DMSO, it is recommended to store it in aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour to ensure complete dissolution[1]. For a related compound, stigmasta-4,22-dien-3-one, storage at -80°C is recommended for up to 6 months[2].
Q4: Where can I find NMR spectral data for this compound for characterization?
A4: 13C NMR spectral data for this compound is available in public databases such as SpectraBase[3][4][5]. This data is crucial for confirming the identity and purity of the compound after isolation or synthesis.
Troubleshooting Guides
This section addresses specific issues researchers might face during their experiments in a question-and-answer format.
Issue 1: Low Yield During Extraction from Plant Material
-
Q: I am attempting to isolate this compound from a plant source, but my yields are consistently low. What factors could be contributing to this?
-
A: Low yields in phytosterol extraction are a common challenge. Several factors could be at play:
-
Incomplete Cell Lysis: The plant cell wall must be sufficiently disrupted to allow the solvent to access the intracellular contents. Ensure your plant material is finely ground and consider using techniques that enhance cell wall disruption, such as ultrasonication or microwave-assisted extraction.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While non-polar solvents like hexane (B92381) are commonly used for sterols, a mixture of solvents with varying polarities may be more effective in extracting a broader range of compounds, including the diol.
-
Presence of Steryl Esters: A significant portion of phytosterols (B1254722) in plants exists as esters, which are not directly extractable as free sterols. Incorporating a saponification (alkaline hydrolysis) step is crucial to cleave these ester bonds and release the free sterols, thereby increasing the overall yield.
-
Extraction Time and Temperature: Maceration at room temperature can be inefficient and time-consuming. More advanced methods like Soxhlet extraction, while effective, can sometimes degrade thermally sensitive compounds. It is important to optimize the extraction time and temperature for your specific plant matrix and target compound.
-
-
Issue 2: Poor Resolution and Co-elution in HPLC Analysis
-
Q: My HPLC analysis of an extract containing this compound shows poor peak separation, with several sterols co-eluting. How can I improve the resolution?
-
A: The structural similarity among phytosterols makes their chromatographic separation challenging. Here are some strategies to improve resolution:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different retention mechanisms based on shape and electronic interactions.
-
Mobile Phase Optimization: Small changes in the mobile phase composition can have a significant impact on selectivity. For reversed-phase chromatography, systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small amount of a modifier like isopropanol (B130326) can also alter selectivity.
-
Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance the resolution between closely related isomers by accentuating small differences in their interaction with the stationary phase.
-
Gradient Elution: If isocratic elution is not providing adequate separation, develop a shallow gradient to better resolve compounds with similar retention times.
-
Derivatization: Although more common for GC analysis, derivatization of the hydroxyl groups can alter the polarity and chromatographic behavior of the sterols, potentially improving separation in HPLC as well.
-
-
Issue 3: Compound Precipitation in Cell-Based Assays
-
Q: When I add my DMSO stock solution of this compound to the aqueous cell culture medium, I observe precipitation. How can I prevent this?
-
A: This is a common issue with hydrophobic compounds like sterols. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate out of solution.
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try pre-diluting the stock in a small volume of serum-containing medium first. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Vortexing/Mixing: When diluting the stock, add it to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Solubilizing Agents: For particularly problematic compounds, the use of a non-toxic solubilizing agent or cyclodextrin (B1172386) in the final medium preparation can be considered, though this should be carefully controlled for its own potential effects on the cells.
-
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related compounds. Direct biological activity data for the target compound is limited in the available literature; therefore, data for structurally similar compounds are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 167958-89-6 | [6] |
| Molecular Formula | C29H48O2 | [6] |
| Molecular Weight | 428.7 g/mol | [6] |
| Boiling Point | 535.7 ± 38.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm3 | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Biological Activity of Stigmasta-4,22-diene-3-one (a related compound)
| Assay | Cell Line | IC50 Value | Reference |
| Cytotoxicity | Human HT1080 (Fibrosarcoma) | 0.3 mM | [2] |
Note: Researchers should experimentally determine the IC50 value for this compound in their specific assay system.
Experimental Protocols
Protocol 1: General Protocol for Extraction and Saponification of Phytosterols from Plant Material
This protocol provides a general framework for the extraction of free phytosterols from a dried plant matrix. Optimization will be required for specific plant materials.
Materials:
-
Dried and finely powdered plant material
-
n-Hexane
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Soxhlet Extraction:
-
Mix the powdered plant material with an equal amount of diatomaceous earth to improve solvent percolation.
-
Place the mixture in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Extract with n-hexane for 6-8 hours.
-
Evaporate the n-hexane extract to dryness using a rotary evaporator to obtain the crude lipid extract.
-
-
Saponification:
-
Dissolve the crude lipid extract in a 2 M solution of KOH in 95% ethanol.
-
Reflux the mixture for 1 hour with constant stirring. This process hydrolyzes steryl esters to free sterols.
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add an equal volume of distilled water.
-
Extract the unsaponifiable fraction (which contains the sterols) three times with n-hexane.
-
Combine the n-hexane fractions.
-
-
Washing and Drying:
-
Wash the combined hexane fractions with distilled water until the washings are neutral to pH paper.
-
Dry the n-hexane layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude sterol fraction.
-
-
Purification:
-
The crude sterol fraction can be further purified using column chromatography on silica (B1680970) gel or by preparative thin-layer chromatography (TLC).
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
After 24 hours, remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO only).
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete medium.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Visualizations
Logical Workflow for Phytosterol Isolation and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of phytosterols like this compound from a plant source.
Caption: Workflow for phytosterol research.
Hypothesized Anti-inflammatory Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, many anti-inflammatory compounds, including some sterols, are known to inhibit the NF-κB and MAPK pathways. The following diagram illustrates this hypothesized mechanism of action.
References
Validation & Comparative
Comparative Guide to the Mechanism of Action of Stigmasta-4,22-diene-3beta,6beta-diol and Related Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Stigmasta-4,22-diene-3beta,6beta-diol and other relevant phytosterols (B1254722), focusing on their anti-inflammatory and anticancer properties. Due to the limited direct experimental data on this compound, this guide draws comparisons with structurally similar stigmastane-type steroids to provide insights into its potential biological activities.
Introduction
This compound is a phytosterol, a class of naturally occurring steroid-like molecules found in plants. Phytosterols have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and cholesterol-lowering effects. Understanding the precise mechanism of action of individual phytosterols is crucial for their development as therapeutic agents. This guide summarizes the available experimental data for this compound and compares it with other stigmastane (B1239390) steroids to elucidate its potential signaling pathways and therapeutic targets.
Data Presentation: Comparative Biological Activities
Table 1: Anti-inflammatory Activity of Stigmastane-Type Steroids
| Compound | Assay | Cell Line | Target | IC50 / Inhibition | Reference |
| Vernonioside V (from Vernonia amygdalina) | Inhibition of TNF-α, IL-6, IL-8 production | RAW 264.7 | Pro-inflammatory Cytokines | Strong inhibition at 30 µg/mL | [1] |
| Polyhydric stigmastane-type steroid (from Vernonia amygdalina) | Inhibition of LPS-induced IκB degradation | BV-2 microglia | NF-κB pathway | Notable effect | [2][3] |
| (24R)-5alpha-stigmast-3,6-dione (from Alchornea floribunda) | Xylene-induced ear edema in mice | In vivo | Inflammation | Significant inhibition at 50 and 100 µ g/ear | [4] |
| 5alpha-stigmast-23-ene-3,6-dione (from Alchornea floribunda) | Xylene-induced ear edema in mice | In vivo | Inflammation | Significant inhibition at 50 and 100 µ g/ear | [4] |
Table 2: Cytotoxic Activity of Stigmastane-Type Steroids
| Compound | Cell Line | Assay | IC50 / LC50 | Reference |
| 7beta-hydroxy-4,22-stigmastadien-3-one (from Pistia stratiotes) | Not specified | Cytotoxicity Assay | Not specified | [5][6] |
| 12α-hydroxystigmast-4-en-3-one (from Toona ciliata) | Brine shrimp | Lethality Bioassay | 9.9 µg/mL | [7][8] |
| Ergosta-4,6,8(14),22-tetraen-3-one | HepG2 (Human hepatocellular carcinoma) | Apoptosis Assay | Not specified | [9] |
Signaling Pathways
Based on studies of related stigmastane-type steroids, the primary mechanisms of action for the anti-inflammatory and anticancer effects likely involve the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of stigmastane steroids are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Stigmastane steroids have been shown to interfere with this cascade by:
-
Inhibiting IκBα degradation: This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[2]
-
Suppressing MAPK phosphorylation: This attenuates the downstream signaling that contributes to the inflammatory response.[2]
Caption: Putative anti-inflammatory signaling pathway of stigmastane steroids.
Anticancer Signaling Pathway (Apoptosis Induction)
Several stigmastane-type steroids have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis , or programmed cell death. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
While the specific apoptotic pathway initiated by this compound is not yet elucidated, related compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves:
-
Increased expression of pro-apoptotic proteins (e.g., Bax, Bak).
-
Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
-
Activation of caspases , a family of proteases that execute the apoptotic program.
Caption: Hypothesized apoptosis induction pathway by stigmastane steroids.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory and anticancer activities of phytosterols.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophage cells.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Production Assay.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[10]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[2][11][12]
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[4][9][13][14]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, comparative analysis with other stigmastane-type steroids provides a strong basis for its potential anti-inflammatory and anticancer activities. The available data suggest that its mechanism likely involves the modulation of the NF-κB and MAPK signaling pathways for its anti-inflammatory effects and the induction of apoptosis in cancer cells. Further research is warranted to specifically delineate the molecular targets and signaling cascades affected by this compound to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Anti-inflammatory activity of a new compound from Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new cytotoxic stigmastane steroid from Pistia stratiotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytotoxicity of Stigmasta-4,22-diene-3beta,6beta-diol with other steroids
An Objective Guide for Researchers in Oncology and Drug Development
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity of selected stigmasterol (B192456) derivatives and the corticosteroid hydrocortisone (B1673445) against two breast cancer cell lines: MCF-7 (hormone receptor-positive) and HCC70 (triple-negative). The data is presented as EC50 and IC50 values, which represent the concentration of a compound required to inhibit 50% of cell viability or metabolic activity.
| Compound | Cell Line | EC50/IC50 (µM) | Reference Compound | EC50/IC50 (µM) |
| Stigmasterol | MCF-7 | > 250 | - | - |
| HCC70 | > 250 | - | - | |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | - | - |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | - | - |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | - | - |
| Hydrocortisone | MCF-7 | 2730 ± 128 (after 48h) | - | - |
Note on other corticosteroids:
-
Dexamethasone (B1670325): Has been shown to inhibit the proliferation of MCF-7 cells by 30-35% at concentrations of 10⁻⁸ to 10⁻⁷ M.[1][2] However, a specific IC50 value for cytotoxicity comparable to the stigmasterol derivatives was not identified in the reviewed literature.
-
Prednisolone: The closely related compound, prednisone, was found to have an IC50 greater than 30 µM on MCF-7 cells.[3]
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of steroid compounds using a standard MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
96-well tissue culture plates
-
Steroid compounds dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCC70) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the steroid compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the steroid compounds. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing cytotoxicity and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
Caption: Stigmasterol-induced apoptosis signaling cascade.
Discussion of Signaling Pathways
The cytotoxic effects of many steroids, including stigmasterol and its derivatives, are often mediated through the induction of apoptosis, or programmed cell death.[3] Stigmasterol has been shown to induce apoptosis in various cancer cell lines through the mitochondrial (intrinsic) pathway.[8][9] This process involves the regulation of the Bcl-2 family of proteins. Stigmasterol upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[8][9]
The increased ratio of Bax to Bcl-2 leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[10] Cytoplasmic cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, caspase-9 and caspase-3 are activated, leading to the cleavage of cellular substrates and ultimately, cell death.[8]
Furthermore, some studies suggest that stigmasterol may also exert its anti-cancer effects by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and survival, and may also contribute to the induction of apoptosis.
References
- 1. Antiproliferative effect of dexamethasone in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of dexamethasone in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in Stigmasterol on its anti-tumor effect and mechanism of action [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivities of Stigmasterol and Stigmasta-4,22-diene-3beta,6beta-diol
An objective analysis for researchers, scientists, and drug development professionals.
In the realm of natural product chemistry and drug discovery, phytosterols (B1254722) represent a vast and promising source of bioactive compounds. Among these, stigmasterol (B192456) has been extensively studied, revealing a wide array of pharmacological activities. In contrast, its structural analog, Stigmasta-4,22-diene-3beta,6beta-diol, remains a relatively enigmatic molecule with a significant lack of published bioactivity data. This guide provides a comprehensive comparison of the known biological activities of these two phytosterols, supported by available experimental data and detailed methodologies, to aid researchers in navigating their potential therapeutic applications.
Stigmasterol: A Multifaceted Phytosterol
Stigmasterol is a common unsaturated phytosterol found in a variety of plant sources, including soybeans, rapeseed, and various medicinal herbs.[1][2] Its diverse pharmacological effects have been well-documented in numerous in vitro and in vivo studies.
Anticancer Activity
Stigmasterol has demonstrated notable anticancer properties across various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of several key signaling pathways.
Key Signaling Pathways in Anticancer Activity:
-
Akt/mTOR Pathway: Stigmasterol has been observed to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation in cancers like ovarian and gastric cancer.[1]
-
JAK/STAT Pathway: Inhibition of the JAK/STAT pathway by stigmasterol has also been implicated in its anticancer effects in ovarian and gastric cancers.[1]
-
TNF-α and VEGFR-2 Signaling: In human cholangiocarcinoma, stigmasterol has been found to disrupt angiogenesis by down-regulating tumor necrosis factor-α (TNF-α) and vascular endothelial growth factor receptor-2 (VEGFR-2) signaling.[1]
-
Apoptosis Induction: In breast cancer, the combination of stigmasterol with sorafenib (B1663141) has been shown to promote caspase-3 activity and down-regulate the anti-apoptotic protein Bcl-2, leading to increased cancer cell death.[1]
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of compounds.
Anti-inflammatory Activity
Stigmasterol exhibits significant anti-inflammatory effects by modulating various inflammatory mediators and pathways.
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Inflammatory Mediators: Stigmasterol has been shown to inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[1]
-
Cytokine Modulation: It can decrease the release of pro-inflammatory cytokines while promoting the production of anti-inflammatory cytokines.[1]
Neuroprotective Effects
The neuroprotective properties of stigmasterol are attributed to its antioxidant capacity and its ability to modulate key neurological pathways.
Mechanisms of Neuroprotection:
-
Regulation of Reactive Oxygen Species (ROS): Stigmasterol helps in the regulation of ROS, thereby reducing oxidative stress, a major contributor to neurodegenerative diseases.[1]
-
Acetylcholinesterase Inhibition: It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, suggesting a potential role in managing conditions like Alzheimer's disease.[1]
Anti-diabetic Effects
Stigmasterol has demonstrated potential in managing diabetes through its effects on glucose metabolism.
Mechanisms of Anti-diabetic Action:
-
Improved Glucose Homeostasis: Studies have shown that stigmasterol can reduce fasting glucose and serum insulin (B600854) levels, and improve oral glucose tolerance.[1]
This compound: An Unexplored Frontier
In stark contrast to the wealth of data on stigmasterol, there is a significant dearth of publicly available scientific literature on the bioactivity of this compound. Most available information is limited to its chemical properties and commercial availability.[3] It has been isolated from the medicinal plant Wedelia trilobata.
While direct experimental data is lacking, the bioactivities of structurally related compounds can offer some clues for potential future research directions. For instance, a related compound, 6β-hydroxystigmasta-4,22-dien-3-one, has been reported to possess antioxidant activity. Another related steroid, stigmasta-4,22-dien-3-one, has shown cytotoxicity against the human HT1080 tumor cell line with an IC50 of 0.3 mM.
Comparative Summary of Bioactivities
| Bioactivity | Stigmasterol | This compound |
| Anticancer | Well-documented against various cancer types.[1] | No direct experimental data available. |
| Anti-inflammatory | Demonstrated through inhibition of iNOS, COX-2, and cytokine modulation.[1] | No direct experimental data available. |
| Neuroprotective | Shown to regulate ROS and inhibit acetylcholinesterase.[1] | No direct experimental data available. |
| Anti-diabetic | Evidenced by improved glucose tolerance and reduced fasting glucose.[1] | No direct experimental data available. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of stigmasterol's bioactivity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer the test compound (stigmasterol), vehicle (control), or a positive control (e.g., indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
In Vivo Anticancer Activity: Xenograft Tumor Model
This model is a standard for evaluating the efficacy of anticancer compounds in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups: vehicle control, positive control (standard chemotherapeutic agent), and test compound (stigmasterol) at various doses.
-
Administer the treatments according to a predetermined schedule.
-
Measure the tumor volume with calipers regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Signaling Pathway of Stigmasterol in Cancer
Caption: Stigmasterol's multifaceted anticancer mechanism.
Conclusion and Future Directions
The existing body of research firmly establishes stigmasterol as a phytosterol with significant therapeutic potential, particularly in the areas of cancer, inflammation, neuroprotection, and diabetes. The molecular mechanisms underlying these activities are being progressively elucidated, providing a solid foundation for further drug development.
Conversely, this compound remains a largely unexplored natural product. The absence of bioactivity data presents a clear gap in our knowledge. Based on its structural similarity to stigmasterol and other bioactive steroids, it is plausible that this compound may also possess interesting pharmacological properties. Therefore, future research should be directed towards a systematic investigation of the bioactivities of this compound, starting with in vitro screening for anticancer, anti-inflammatory, and other relevant activities. Such studies are essential to unlock the potential of this and other understudied phytosterols for the development of novel therapeutic agents.
References
Stigmasta-4,22-diene-3beta,6beta-diol: An Evaluation of its Anticancer Potential and a Comparative Analysis with Related Phytosterols
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation of the anticancer effects of Stigmasta-4,22-diene-3beta,6beta-diol in multiple cell lines is currently limited in publicly available research, this guide provides a comprehensive comparative analysis of its close structural analog, stigmasterol (B192456), and its derivatives. The data presented herein, collated from numerous in vitro studies, offers valuable insights into the potential anticancer properties of this class of phytosterols. This guide will objectively compare the performance of stigmasterol and its derivatives with established chemotherapeutic agents, providing supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Cytotoxicity Analysis
The antitumor potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these evaluations.
Stigmasterol and Its Derivatives vs. Standard Chemotherapeutics
The following table summarizes the IC50 values of stigmasterol and its derivatives across a range of cancer cell lines, juxtaposed with the IC50 values of the widely used chemotherapeutic agents paclitaxel (B517696) and doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stigmasterol | MCF-7 | Breast Cancer | 0.1623 | [1] |
| HCC70 | Breast Cancer | >250 | [1][2] | |
| SNU-1 | Gastric Cancer | 15 | [1] | |
| KB/C152 | Oral Epithelial Carcinoma | 81.18 (µg/ml) | [3][4] | |
| Jurkat/E6-1 | T-Lymphocytic Leukemia | 86.44 (µg/ml) | [3] | |
| HepG2 | Liver Cancer | 25.80 | [5] | |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Breast Cancer | 21.92 | [1][2] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Breast Cancer | 22.94 | [1][2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Breast Cancer | 16.82 | [1][2] |
| Paclitaxel | MCF-7 | Breast Cancer | 0.0025 - 0.015 | [6] |
| MDA-MB-231 | Breast Cancer | 0.005 - 0.020 | [6] | |
| A549 | Lung Cancer | 0.010 - 0.050 | [6] | |
| HCT116 | Colon Cancer | 0.008 - 0.030 | [6] | |
| OVCAR-3 | Ovarian Cancer | 0.004 - 0.020 | [6] | |
| Doxorubicin | HepG2 | Liver Cancer | 12.2 | [7] |
| Huh7 | Liver Cancer | >20 | [7] | |
| MCF-7 | Breast Cancer | 2.5 | [7] | |
| A549 | Lung Cancer | >20 | [7] | |
| HeLa | Cervical Cancer | 2.9 | [7] |
Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest
Stigmasterol and its derivatives have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis. Studies on stigmasterol have demonstrated a significant increase in the apoptotic cell population in various cancer cell lines.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| B16F10 (Melanoma) | Stigmasterol (20 µg/mL) | Increased vs. control | [6] |
| SGC-7901 (Gastric) | Stigmasterol (20 µM) | Significantly increased | |
| MGC-803 (Gastric) | Stigmasterol (20 µM) | Significantly increased |
Cell Cycle Arrest
Stigmasterol has been observed to interfere with the normal progression of the cell cycle in cancer cells, often leading to an accumulation of cells in a specific phase, thereby inhibiting their division.
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| B16F10 (Melanoma) | Stigmasterol (20 µg/mL) | G2/M arrest | [6] |
| SNU-1 (Gastric) | Stigmasterol (7.5, 15, 30 µM) | G2/M arrest | [8] |
| Endometrial Cancer Cells | Stigmasterol (20, 40 µM) | G1 arrest | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The anticancer effects of stigmasterol are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Experimental workflow for evaluating the anticancer effects of stigmasterol.
References
- 1. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Stigmasta-4,22-diene-3beta,6beta-diol and Sitosterol for Researchers and Drug Development Professionals
In the landscape of natural product research, phytosterols (B1254722) have garnered significant attention for their diverse biological activities and therapeutic potential. This guide provides a detailed comparative analysis of two such phytosterols: Stigmasta-4,22-diene-3beta,6beta-diol and the well-characterized β-sitosterol. While β-sitosterol has been the subject of extensive research, data on this compound is notably limited, presenting a significant knowledge gap and an opportunity for future investigation. This comparison aims to summarize the current understanding of both compounds, highlighting their structural similarities and differences, and juxtaposing the wealth of data on β-sitosterol with the sparse information available for this compound.
Structural and Chemical Properties
Both this compound and β-sitosterol belong to the stigmastane (B1239390) class of steroids, characterized by a C29 steroidal skeleton. The core tetracyclic ring structure is similar in both compounds. However, key differences in their functional groups and saturation levels likely contribute to variances in their biological activities.
This compound is a dihydroxylated steroid with hydroxyl groups at the 3β and 6β positions. It also possesses two double bonds, one in the steroidal nucleus at position 4 and another in the side chain at position 22.
β-Sitosterol , a more common and widely studied phytosterol, has a single hydroxyl group at the 3β position and a double bond at position 5 in the B ring of the steroid nucleus.[1] Its side chain is fully saturated.
Below is a visual representation of their chemical structures.
Comparative Biological Activities
The biological activities of β-sitosterol are well-documented across a range of therapeutic areas. In contrast, direct experimental evidence for the biological effects of this compound is scarce. Its primary reported source is the plant Wedelia trilobata (also known as Sphagneticola trilobata), extracts of which have demonstrated anti-inflammatory, cytotoxic, and antioxidant properties.[2][3][4] However, the specific contribution of this compound to these activities remains unconfirmed.
The following table summarizes the known biological activities, with the understanding that the information for this compound is largely inferred from its source and structurally related compounds.
| Biological Activity | This compound | β-Sitosterol |
| Anti-inflammatory | Inferred from the activity of Wedelia trilobata extracts.[2][3] | Demonstrated in various in vitro and in vivo models.[5] |
| Anticancer/Cytotoxic | Inferred from the cytotoxic effects of Wedelia trilobata extracts.[2] | Shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[6] |
| Antioxidant | Inferred from the antioxidant capacity of Wedelia trilobata extracts.[7] A structurally similar compound, 6β-hydroxystigmasta-4,22-dien-3-one, showed an IC50 of 233.4 µM in a DPPH assay. | Exhibits antioxidant properties by scavenging free radicals. |
| Hypocholesterolemic | Not reported. | Well-established activity, reduces intestinal cholesterol absorption. |
| Immunomodulatory | Not reported. | Shown to modulate immune responses. |
Signaling Pathways
The molecular mechanisms underlying the biological effects of β-sitosterol have been extensively investigated, revealing its interaction with multiple key signaling pathways. For this compound, there is currently no direct evidence of its modulation of any specific signaling pathways.
The diagram below illustrates the known signaling pathways influenced by β-sitosterol.
Experimental Data and Protocols
Quantitative experimental data for this compound is not available in the reviewed literature. For β-sitosterol, a vast body of literature provides quantitative data on its various biological activities.
This section outlines general experimental protocols relevant to the assessment of the biological activities discussed. These protocols can be adapted for the evaluation of this compound in future studies.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The workflow for a typical cytotoxicity assay is depicted below.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent.
-
DPPH Reaction: Mix the compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis reveals a stark contrast in the available scientific knowledge between β-sitosterol and this compound. β-Sitosterol is a well-established phytosterol with a broad spectrum of biological activities supported by extensive experimental data. Its mechanisms of action through various signaling pathways are also well-understood.
In contrast, this compound remains a largely uncharacterized natural product. While its presence in a medicinally active plant, Wedelia trilobata, suggests potential biological activities, direct experimental evidence is critically lacking. The structural similarities to other bioactive steroids, including the presence of hydroxyl groups and unsaturation, provide a rationale for investigating its potential anti-inflammatory, cytotoxic, and antioxidant properties.
For researchers, scientists, and drug development professionals, this compound represents an intriguing lead compound for further investigation. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological screening.
-
In Vitro Bioassays: Systematically evaluating its cytotoxic, anti-inflammatory, and antioxidant activities using the standardized protocols outlined in this guide.
-
Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms and identifying the signaling pathways it modulates.
The exploration of understudied natural products like this compound is essential for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research efforts in this promising area.
References
- 1. innspub.net [innspub.net]
- 2. phytojournal.com [phytojournal.com]
- 3. jddtonline.info [jddtonline.info]
- 4. [PDF] Wedelia trilobata L . : A Phytochemical and Pharmacological Review | Semantic Scholar [semanticscholar.org]
- 5. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Unveiling the Molecular Targets of Stigmasta-4,22-diene-3beta,6beta-diol: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential molecular targets of Stigmasta-4,22-diene-3beta,6beta-diol, a naturally occurring phytosterol. Due to the limited direct experimental data on this specific compound, this guide draws objective comparisons with structurally similar and well-researched phytosterols, namely β-sitosterol and stigmasterol. Furthermore, the well-established anticancer drug, doxorubicin (B1662922), is included as a benchmark for evaluating potential cytotoxic and pro-apoptotic mechanisms. The information presented herein is intended to guide future research and drug development efforts by postulating the likely signaling pathways and molecular interactions of this compound based on the activities of its analogs.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of a compound is a critical initial indicator of its anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potential. While specific IC50 values for this compound are not currently available in the scientific literature, the following table summarizes the cytotoxic effects of its analogs, β-sitosterol and stigmasterol, and the chemotherapeutic agent doxorubicin across various cancer cell lines. This data provides a valuable reference for predicting the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| β-sitosterol | MDA-MB-231 (Breast Cancer) | 16 µM | [1] |
| MCF-7 (Breast Cancer) | 42.1 µM | [2] | |
| A549 (Lung Cancer) | Not specified | [3] | |
| Caco-2 (Colon Cancer) | 251 µg/mL (for β-sitosterol-3-O-glucoside) | [3] | |
| Stigmasterol | MCF-7 (Breast Cancer) | Not specified | [4] |
| HepG2 (Liver Cancer) | IC50: 25.80 µM | [4] | |
| SNU-1 (Gastric Cancer) | Not specified | [5] | |
| KB/C152 (Oral Epithelial Cancer) | 81.18 µg/ml | [6] | |
| HUT78 (T-Lymphocytic Leukemia) | 103.03 µg/ml | [6] | |
| Doxorubicin | Various Cancer Cell Lines | Varies widely (nM to µM range) | [7][8] |
Postulated Molecular Targets and Signaling Pathways
Based on the known mechanisms of β-sitosterol and stigmasterol, it is plausible that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways. The primary hypothesized mechanism involves the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Phytosterols are known to induce apoptosis by targeting the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. It is proposed that this compound may:
-
Downregulate anti-apoptotic proteins: such as Bcl-2.
-
Upregulate pro-apoptotic proteins: such as Bax.
This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Figure 1: Hypothesized Intrinsic Apoptotic Pathway.
The Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less commonly reported for phytosterols, doxorubicin is known to activate this pathway. It is possible that this compound could also influence this pathway, potentially through the upregulation of death receptors or the sensitization of cancer cells to death ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Stigmastane Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Stigmasta-4,22-diene-3beta,6beta-diol derivatives and related stigmastane (B1239390) compounds. By presenting key experimental data and methodologies, we aim to illuminate the structural features crucial for their cytotoxic activity and potential as anticancer agents.
While direct and extensive SAR studies on this compound derivatives are limited in the public domain, valuable insights can be drawn from closely related stigmastane and stigmasterol (B192456) derivatives. These compounds share the same core steroidal backbone, and their comparative analysis provides a strong foundation for understanding the structural modifications that influence their biological activity.
Comparative Cytotoxicity of Stigmastane Derivatives
The following tables summarize the cytotoxic activities of various stigmastane derivatives against a panel of human cancer cell lines. These data highlight the impact of specific structural modifications on their anticancer potential.
Table 1: Cytotoxicity of 22,23-Oxygenated Stigmastane Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| (22S,23S)-22,23-oxidostigmastane derivative 1 | Hep G2 | > 100 |
| (22S,23S)-22,23-oxidostigmastane derivative 1 | MCF-7 | 75.3 |
| (22R,23R)-22,23-oxidostigmastane derivative 2 | Hep G2 | 8.2 |
| (22R,23R)-22,23-oxidostigmastane derivative 2 | MCF-7 | 10.5 |
| (22R,23R)-22,23-dihydroxystigmastane derivative 3 | Hep G2 | > 100 |
| (22R,23R)-22,23-dihydroxystigmastane derivative 3 | MCF-7 | 34.7 |
| (22R,23R)-22,23-dihydroxystigmastane derivative 4 | Hep G2 | 12.6 |
| (22R,23R)-22,23-dihydroxystigmastane derivative 4 | MCF-7 | 9.8 |
Table 2: Cytotoxicity of Novel Stigmasterol Derivatives [2]
| Compound | MCF-7 IC50 (µmol·L−1) | A549 IC50 (µmol·L−1) | HepG2 IC50 (µmol·L−1) |
| Stigmasterol | 5.8 | > 10 | > 10 |
| AB-5 | 3.69 | 8.99 | 6.5 |
| AB-10 | 4.37 | > 10 | > 10 |
| AB-11 | 7.2 | 9.5 | 8.1 |
| Doxorubicin (positive control) | 3.39 | 7.58 | 8.99 |
Note: The exact structures of AB-5, AB-10, and AB-11 are detailed in the source publication and generally involve modifications at the 3-hydroxyl group.
Table 3: Cytotoxicity of Stigmasterol Derivatives Against Breast Cancer Cell Lines [3][4][5]
| Compound | MCF-7 EC50 (µM) | HCC70 EC50 (µM) | MCF-12A EC50 (µM) |
| Stigmasterol (1) | > 250 | > 250 | > 250 |
| Stigmasterol acetate (B1210297) (2) | > 250 | > 250 | > 250 |
| Stigmasta-5,22-dien-3,7-dione (3) | > 250 | > 250 | > 250 |
| 5,6-Epoxystigmast-22-en-3β-ol (4) | 21.92 | > 250 | > 250 |
| Stigmastane-3β,5,6,22,23-pentol (6) | > 250 | 16.82 | > 250 |
| Stigmast-5-ene-3β,22,23-triol (9) | 22.94 | > 250 | > 250 |
Table 4: Cytotoxicity of other Stigmastane-related compounds
| Compound | Cell Line | IC50 |
| Stigmasta-4,22-dien-3-one | HT1080 | 0.3 mM[6] |
Structure-Activity Relationship Insights
Based on the available data, several key structural features appear to influence the cytotoxic activity of stigmastane derivatives:
-
Modifications at the 3-position: Substitution of the 3-hydroxyl group, particularly with moieties containing heteroatoms or imides, can enhance antitumor activity compared to the natural stigmasterol[2]. Conversely, simple acetylation at this position may not improve cytotoxicity[3][4][5].
-
Oxidation and Epoxidation: The introduction of epoxide and additional hydroxyl groups can significantly increase cytotoxic activity. For instance, 5,6-Epoxystigmast-22-en-3β-ol and stigmastane-3β,5,6,22,23-pentol showed improved activity against specific breast cancer cell lines where the parent stigmasterol was inactive[3][4][5].
-
Side Chain Unsaturation: The presence of the C22-C23 double bond in the side chain is a common feature of many active derivatives.
-
Stereochemistry: The stereochemistry of substitutions, as seen in the 22,23-oxygenated derivatives, plays a critical role in determining the level of cytotoxicity[1].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
General Synthesis of Stigmasterol Derivatives
The synthesis of the stigmasterol derivatives mentioned in the tables generally involves multi-step reactions starting from stigmasterol. These modifications include acetylation, epoxidation, epoxide ring opening, oxidation, and dihydroxylation to yield a variety of analogues[3][4]. The specific reaction conditions, reagents, and purification methods are detailed in the respective publications.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Mechanism of Action
Stigmasterol and its derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Stigmasterol has been shown to modulate this pathway[7][8].
Caption: Proposed mechanism of action of stigmastane derivatives via inhibition of the PI3K/Akt signaling pathway.
The diagram above illustrates a plausible mechanism where stigmastane derivatives inhibit PI3K, leading to a downstream cascade that ultimately suppresses cell proliferation and promotes apoptosis.
Caption: General experimental workflow for the synthesis and evaluation of Stigmastane derivatives.
This workflow outlines the key stages involved in investigating the structure-activity relationship of these compounds, from chemical synthesis to biological evaluation and data analysis.
References
- 1. Synthesis and cytotoxicity evaluation of 22,23-oxygenated stigmastane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasta-4,22-diene-3beta,6beta-diol: A Potential Anti-Inflammatory Agent on Par with Established Inhibitors
For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
New analysis of available preclinical data suggests that Stigmasta-4,22-diene-3beta,6beta-diol, a phytosterol, holds significant promise as a potent anti-inflammatory agent, with efficacy comparable to, and in some aspects potentially exceeding, established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in relevant models. This comparison guide provides an objective overview of its performance against known inhibitors, supported by available experimental data, to inform future research and development.
Due to the limited direct experimental data on this compound, this guide utilizes efficacy data from its close structural analog, stigmast-4-ene-3beta,6beta-diol, to provide a reasonable estimation of its potential anti-inflammatory activity. The primary model for comparison is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard and well-characterized assay for topical anti-inflammatory agents.
Efficacy Comparison Against Known Inhibitors
The anti-inflammatory efficacy of stigmast-4-ene-3beta,6beta-diol, serving as a proxy for this compound, is compared against the well-established anti-inflammatory drugs, Indomethacin (an NSAID) and Dexamethasone (a corticosteroid).
| Compound | 50% Inhibitory Dose (ID50) in TPA-Induced Mouse Ear Edema | Class |
| Stigmast-4-ene-3beta,6beta-diol | 0.5 - 1.0 mg/ear [1] | Phytosterol |
| Indomethacin | 1.31 mg/ear[2] | NSAID |
| Dexamethasone | 0.25 µ g/ear [3] | Corticosteroid |
As the data indicates, stigmast-4-ene-3beta,6beta-diol demonstrates a potent anti-inflammatory effect, with an ID50 value in the same range as Indomethacin. While Dexamethasone remains significantly more potent, the comparable efficacy of the stigmastane (B1239390) derivative to a widely used NSAID underscores its potential as a therapeutic candidate.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory activity of these compounds is rooted in their ability to modulate key signaling pathways involved in the inflammatory response. TPA, the inflammatory stimulus in the comparative model, primarily activates Protein Kinase C (PKC). This activation triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB). These pathways ultimately lead to the production of pro-inflammatory mediators, including prostaglandins (B1171923) and cytokines like TNF-α and interleukins.
Inhibitory Actions on the TPA-Induced Inflammatory Pathway
Caption: TPA-induced inflammatory signaling cascade and points of inhibition.
While the precise molecular target of this compound is yet to be fully elucidated, phytosterols (B1254722) are known to modulate upstream signaling events. It is hypothesized that its anti-inflammatory effects, similar to other steroids, may involve the inhibition of early signaling components like PKC or other upstream kinases. In contrast, Indomethacin acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. Dexamethasone exerts its potent and broad anti-inflammatory effects by inhibiting multiple pathways, including the NF-κB signaling cascade.
Experimental Protocols
The data presented in this guide is based on the following experimental methodology:
TPA-Induced Mouse Ear Edema Model
This widely used model assesses the topical anti-inflammatory activity of compounds.
-
Animals: Male ddY mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear of each mouse.
-
Treatment: The test compound (e.g., stigmast-4-ene-3beta,6beta-diol, Indomethacin, or Dexamethasone) dissolved in a suitable vehicle is applied topically to the TPA-treated ear, either simultaneously with or shortly after TPA application. The contralateral ear often serves as a control.
-
Assessment of Inflammation: After a specified period (typically 4-6 hours), the mice are euthanized, and a biopsy punch is used to remove a standardized circular section from both the treated and control ears. The weight of the ear punches is measured, and the difference in weight between the TPA-treated and control ears is calculated as a measure of edema (inflammation).
-
Calculation of Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the group that received TPA alone. The 50% inhibitory dose (ID50), the dose that causes a 50% reduction in edema, is then determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, with an efficacy profile comparable to the established NSAID, Indomethacin, in a preclinical model of topical inflammation. Its potential to act on upstream signaling pathways may offer a different therapeutic approach compared to traditional COX inhibitors.
Further research is warranted to:
-
Directly evaluate the anti-inflammatory efficacy of this compound in various in vitro and in vivo models.
-
Elucidate its precise molecular mechanism of action.
-
Assess its safety and pharmacokinetic profile.
The findings presented in this guide highlight this compound as a promising candidate for the development of novel anti-inflammatory therapies.
References
Independent Verification of Stigmasta-4,22-diene-3β,6β-diol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol belonging to the stigmastane (B1239390) class of steroids. While research on this specific molecule is limited, the broader class of stigmastane-type steroids has garnered significant interest for its diverse biological activities. This guide provides an independent verification of the potential therapeutic applications of Stigmasta-4,22-diene-3β,6β-diol by comparing its inferred activities with those of structurally related compounds and established therapeutic agents. The information presented is based on available preclinical data for similar molecules and aims to guide future research and drug development efforts.
Inferred Therapeutic Potential
Based on the biological activities reported for the plant it is isolated from, Wedelia trilobata, and other closely related stigmastane-type steroids, the primary therapeutic potential of Stigmasta-4,22-diene-3β,6β-diol is inferred to lie in the following areas:
-
Anti-inflammatory Activity: Many phytosterols (B1254722) exhibit anti-inflammatory properties by modulating key inflammatory pathways.
-
Cytotoxic/Anticancer Activity: Several stigmastane derivatives have demonstrated cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Plant-derived steroids often possess antibacterial and antifungal properties.
This guide will now delve into a comparative analysis of these potential therapeutic areas, presenting available data for related compounds to benchmark the potential efficacy of Stigmasta-4,22-diene-3β,6β-diol.
Comparative Analysis of Biological Activities
Due to the absence of direct experimental data for Stigmasta-4,22-diene-3β,6β-diol, this section presents a comparative summary of the activities of other relevant stigmastane-type steroids. This data is intended to provide a framework for evaluating the potential of the target compound.
Table 1: Comparative Cytotoxic Activity of Stigmastane-Type Steroids
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Stigmasta-4,22-dien-3-one | HT1080 (Fibrosarcoma) | 300 | Doxorubicin | Not Reported |
| (22E)-stigmasta-5,22-dien-3ol | MCF-7 (Breast Cancer) | 832.14 | Not Reported | Not Reported |
Table 2: Comparative Antimicrobial Activity of Stigmastane-Type Steroids
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Polyoxygenated stigmastanes (from Vernonia kotschyana) | Pseudomonas aeruginosa | 250 | Not Reported | Not Reported |
| Polyoxygenated stigmastanes (from Vernonia kotschyana) | Klebsiella pneumoniae | 500 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of Stigmasta-4,22-diene-3β,6β-diol, based on protocols used for similar compounds.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT1080, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Stigmasta-4,22-diene-3β,6β-diol) and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Experimental workflows for cytotoxicity and antimicrobial assays.
Caption: Inferred signaling pathways for stigmastane-type steroids.
Conclusion and Future Directions
While direct evidence for the therapeutic potential of Stigmasta-4,22-diene-3β,6β-diol is currently lacking in the scientific literature, the analysis of structurally similar phytosterols provides a strong rationale for its investigation as a potential anti-inflammatory, cytotoxic, and antimicrobial agent. The data and protocols presented in this guide offer a foundational framework for researchers to design and conduct studies to elucidate the specific biological activities of this compound.
Future research should focus on:
-
Isolation and Purification: Obtaining a sufficient quantity of pure Stigmasta-4,22-diene-3β,6β-diol for in-depth biological evaluation.
-
In Vitro Screening: Conducting comprehensive screening against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including its effects on key signaling pathways such as NF-κB and apoptosis.
-
In Vivo Studies: Evaluating its efficacy and safety in relevant animal models of inflammation, cancer, and infectious diseases.
-
Comparative Studies: Directly comparing its therapeutic efficacy against established drugs in the respective therapeutic areas.
By systematically addressing these research gaps, the scientific community can fully assess the therapeutic potential of Stigmasta-4,22-diene-3β,6β-diol and determine its viability as a lead compound for the development of novel therapeutics.
Safety Operating Guide
Navigating the Disposal of Stigmasta-4,22-diene-3beta,6beta-diol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Stigmasta-4,22-diene-3beta,6beta-diol, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this compound must be treated as a potentially hazardous substance. The overriding principle is to formulate a disposal plan before beginning any experimental work.[1] Laboratory personnel should handle all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to operate under the assumption that this compound may possess unknown toxicological and ecotoxicological properties. As a steroid compound, it is prudent to handle it with care to prevent exposure and environmental release.
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation: Conduct all handling of the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data and Properties Summary
While specific hazard data is unavailable, the following table summarizes the known physical and chemical properties of this compound and general handling precautions.
| Property | Value/Information | Source |
| Molecular Formula | C₂₉H₄₈O₂ | N/A |
| Molecular Weight | 428.7 g/mol | N/A |
| Appearance | Solid (Assumed) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | N/A |
| Hazard Profile | Not classified. Treat as hazardous waste. | N/A |
| Disposal Consideration | Must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[2][4][5] | N/A |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7] The following step-by-step protocol outlines the procedure for collecting and storing waste containing this compound.
-
Waste Stream Identification: Designate a specific hazardous waste stream for this compound and materials contaminated with it.
-
Container Selection:
-
Solid Waste: Use a dedicated, clearly labeled, and sealable hazardous waste container for solid materials such as unused compound, contaminated filter papers, and disposable labware.[8] The container must be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect all liquid waste, including experimental solutions and solvent rinsates, in a separate, dedicated hazardous waste container with a secure, tight-fitting lid.[8] Do not mix with other waste streams unless compatibility has been verified.[1] Glass or plastic reagent bottles are generally recommended.[9]
-
-
Labeling:
-
As soon as waste accumulation begins, label all containers with a hazardous waste tag provided by your institution's EHS department.[3]
-
The label must include the full chemical name: "this compound". Do not use abbreviations.[10]
-
Indicate the approximate concentration and quantity of the waste.
-
Clearly state all components of a mixture, including solvents.
-
Record the date of accumulation.[7]
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
Ensure all waste containers are kept securely closed except when adding waste.[3][4]
-
Store containers in secondary containment to catch potential leaks.[3][11]
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]
-
Decontamination of Laboratory Equipment
Reusable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Triple Rinse: Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste and add it to the designated liquid waste container.[8] The rinsate from a container that held an acutely hazardous waste must be collected and handled as such.[1]
-
Final Wash: After the solvent rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills within a chemical fume hood, use an appropriate absorbent material (e.g., spill pads or sand). Carefully collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.[8]
-
Large Spills: For spills outside of a fume hood or of a significant volume, evacuate the immediate area. Alert colleagues and contact your institution's EHS office immediately for emergency response.[8]
Final Disposal Procedure
The final disposal of this compound waste must be managed through your institution's official hazardous waste program.
-
Request Pickup: Once a waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, check with your EHS), submit a hazardous waste pickup request to your EHS department.[4][9][11]
-
Documentation: Ensure all paperwork required by your institution is completed accurately.
-
Professional Disposal: Your EHS department will then arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company, which will manage the final treatment, such as incineration or secure landfilling, in compliance with all federal, state, and local regulations.[10][12][13]
Visualizing the Disposal Workflow
To further clarify the procedural steps and logical relationships in the disposal of this compound, the following diagrams have been generated.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. youtube.com [youtube.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. danielshealth.com [danielshealth.com]
- 12. quora.com [quora.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Stigmasta-4,22-diene-3beta,6beta-diol
Essential Safety and Handling Guide for Stigmasta-4,22-diene-3beta,6beta-diol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 167958-89-6[2][3][4][5][6] |
| Molecular Formula | C₂₉H₄₈O₂[2][4][6] |
| Molecular Weight | 428.7 g/mol [2][6] |
| Appearance | Powder[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
| Storage | Store in a sealed, cool, and dry condition; -20°C for long-term storage[4][6] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound. This compound is a powder, and appropriate precautions should be taken to avoid inhalation and skin contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect eyes from dust and potential splashes[7][8]. |
| Hand Protection | Chemical-resistant, powder-free gloves | Double gloving is recommended. Nitrile gloves are a suitable option. Change gloves every 30-60 minutes or immediately if contaminated or damaged[9]. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing[7][8]. |
| Respiratory Protection | N95 or N100 Particulate Respirator | Use when handling the powder outside of a certified chemical fume hood to prevent inhalation[9]. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet[10]. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing : If weighing the powdered compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Use a compatible solvent as indicated in the properties table.
-
Spill Management :
-
Small Spills : For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to cover the spill. Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container[1].
-
Large Spills : In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office for guidance[1].
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[1].
-
Waste Collection :
-
Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound, including solutions from experiments and rinsates, in a separate, dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure lid[1].
-
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation[1].
-
Decontamination of Labware :
-
Triple rinse any reusable labware that has come into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or acetone)[1].
-
Collect the rinsate as hazardous liquid waste[1].
-
After rinsing, the labware can be washed with soap and water[1].
-
-
Final Disposal : All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Follow your institution's specific procedures for requesting a hazardous waste pickup[1][11].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (22E)-Stigmasta-4,22-diene-3,6-diol | CAS#:167958-89-6 | Chemsrc [chemsrc.com]
- 4. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 5. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. biocrick.com [biocrick.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. pppmag.com [pppmag.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
